molecular formula C24H50N2O12 B12420074 m-PEG11-Hydrazide

m-PEG11-Hydrazide

Cat. No.: B12420074
M. Wt: 558.7 g/mol
InChI Key: JUAZSRDFBATCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG11-Hydrazide is a chemical reagent featuring a hydrazide functional group tethered to a methoxy-terminated polyethylene glycol (PEG) spacer comprising 11 ethylene oxide units. The hydrazide group (-CONHNH2) is a versatile handle for bioconjugation, specifically reacting with aldehyde or ketone groups to form stable hydrazone linkages . This reaction is highly valuable for labeling and immobilizing glycoproteins after mild periodate oxidation of their carbohydrate chains, a technique often used to modify antibodies while preserving their antigen-binding activity . The incorporated PEG11 spacer arm increases the compound's hydrophilicity and provides a long, flexible chain that minimizes steric hindrance in biochemical applications, promoting more efficient interactions with target molecules . The primary application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a crucial linker to connect a target protein ligand to an E3 ubiquitin ligase recruiting ligand . The hydrazide group offers a specific conjugation point for carbonyl-containing molecules, and the elongated PEG chain helps to ensure proper spatial orientation and flexibility for the formation of a productive ternary complex. Furthermore, the hydrazone bond formed by the hydrazide group can be engineered to be acid-sensitive, allowing for the development of pH-sensitive drug delivery systems that release their payload in the slightly acidic microenvironment of tumors or within cellular endosomes . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should handle this material with care and avoid exposing it to carbonyl-containing compounds like acetone, which can deactivate the hydrazide group .

Properties

Molecular Formula

C24H50N2O12

Molecular Weight

558.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C24H50N2O12/c1-28-4-5-30-8-9-32-12-13-34-16-17-36-20-21-38-23-22-37-19-18-35-15-14-33-11-10-31-7-6-29-3-2-24(27)26-25/h2-23,25H2,1H3,(H,26,27)

InChI Key

JUAZSRDFBATCBM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of m-PEG11-Hydrazide in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for m-PEG11-Hydrazide in bioconjugation. It details the underlying chemical principles, reaction kinetics, and practical considerations for the effective use of this versatile reagent in the development of biopharmaceuticals and other life science applications.

Introduction to this compound Bioconjugation

This compound is a polyethylene glycol (PEG) reagent containing a terminal hydrazide group (-CONHNH2). This functional group is highly reactive towards carbonyl compounds, specifically aldehydes and ketones, making it a valuable tool for the site-specific modification of biomolecules. The process, known as hydrazone ligation, forms a stable hydrazone bond, enabling the covalent attachment of the PEG moiety to proteins, glycoproteins, antibodies, and other molecules of interest.

The primary advantages of using this compound in bioconjugation include:

  • High Specificity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in native proteins, thus allowing for controlled, site-specific conjugation.

  • pH-Sensitive Stability: The resulting hydrazone bond exhibits pH-dependent stability, being relatively stable at physiological pH (~7.4) but susceptible to hydrolysis under acidic conditions.[1] This property is particularly advantageous for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes and lysosomes.[1]

  • Biocompatibility: Polyethylene glycol is a well-established, biocompatible polymer that can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing solubility, reducing immunogenicity, and prolonging circulation half-life.

The Chemical Mechanism of Hydrazone Bond Formation

The reaction between this compound and a carbonyl group (aldehyde or ketone) proceeds via a two-step nucleophilic addition-elimination mechanism.[2]

  • Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The nitrogen atom of the hydrazide group acts as a nucleophile and attacks the electrophilic carbon of the carbonyl group. This results in the formation of a transient, tetrahedral hemiaminal intermediate.

  • Dehydration to Form the Hydrazone Bond: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form a stable carbon-nitrogen double bond (C=N), which constitutes the hydrazone linkage.

The overall reaction is reversible, and the stability of the hydrazone bond is influenced by several factors, most notably pH.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product mPEG m-PEG11-O-NH-NH2 (this compound) Carbonyl R-C(=O)-R' (Aldehyde/Ketone) Intermediate m-PEG11-O-NH-NH-C(OH)(R)-R' mPEG->Intermediate Nucleophilic Attack Hydrazone m-PEG11-O-NH-N=C(R)-R' (Hydrazone Conjugate) Intermediate->Hydrazone Dehydration (+H+, -H2O) Water H2O

Caption: Mechanism of hydrazone bond formation between this compound and a carbonyl group.

Factors Influencing the Bioconjugation Reaction

pH

The pH of the reaction medium is a critical parameter. The rate of hydrazone formation is generally fastest in a mildly acidic buffer, typically around pH 4.5 to 5.5. This is because the reaction requires a delicate balance:

  • At lower pH: The carbonyl group is protonated, which increases its electrophilicity and susceptibility to nucleophilic attack. However, if the pH is too low, the hydrazide nucleophile becomes protonated and non-reactive.

  • At neutral and higher pH: The reaction is slow due to the lower extent of carbonyl protonation.

The stability of the resulting hydrazone bond is also pH-dependent. The bond is susceptible to acid-catalyzed hydrolysis, meaning it will break down in acidic environments. This is a key feature exploited in pH-responsive drug delivery systems.

Nature of the Carbonyl Group

The structure of the aldehyde or ketone significantly impacts both the reaction rate and the stability of the resulting hydrazone bond.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

  • Aromatic vs. Aliphatic Aldehydes: Hydrazones formed from aromatic aldehydes are significantly more stable than those derived from aliphatic aldehydes. This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring.

Catalysis

The rate of hydrazone formation can be significantly accelerated by the use of a nucleophilic catalyst, with aniline being a commonly used example. Aniline rapidly and reversibly forms a Schiff base with the aldehyde, which is more reactive towards the hydrazide than the original aldehyde. This catalytic effect can lead to higher conjugation yields and/or allow the reaction to proceed efficiently under milder conditions.

Quantitative Data on Hydrazone Bond Formation and Stability

The following tables summarize key quantitative data related to the kinetics and stability of hydrazone bonds, providing a valuable reference for experimental design.

Table 1: Second-Order Rate Constants for Hydrazone Formation

Hydrazine DerivativeCarbonyl CompoundpHCatalyst (Concentration)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
2-(Dimethylamino)ethylhydrazine (DMAEH)Various small aldehydes--0.23 - 208
Model Peptide-5.710 mM Aniline~0.21
Model Peptide-4.510 mM Aniline~0.49

Table 2: pH-Dependent Stability (Half-life) of Hydrazone Bonds

Hydrazone Type (derived from)pHTemperature (°C)Half-life (t₁/₂)Reference
Aliphatic Aldehyde7.43720 - 150 minutes
Aliphatic Aldehyde5.537< 2 minutes
Aromatic Aldehyde7.437Highly stable (> 72 hours)
Aromatic Aldehyde5.537Highly stable (> 48 hours)

Note: The data presented are derived from various hydrazone systems and serve as a general guide. Actual rates and stabilities may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

General Protocol for Generating Aldehyde Groups on a Monoclonal Antibody (mAb)

This protocol describes the gentle oxidation of carbohydrate moieties on a mAb to generate aldehyde groups for subsequent conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

  • Glycerol solution (1 M in water)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Prepare the mAb at a concentration of 1-10 mg/mL.

  • Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.

  • Determine the concentration of the oxidized mAb using a standard protein assay.

General Protocol for Conjugation of this compound to an Aldehyde-Containing Biomolecule

Materials:

  • Aldehyde-containing biomolecule (e.g., oxidized mAb from Protocol 5.1) in conjugation buffer

  • This compound

  • Aniline (optional, as a catalyst)

  • Quenching solution (optional)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve this compound in the conjugation buffer.

  • Add a 50- to 100-fold molar excess of this compound to the aldehyde-containing biomolecule.

  • For catalyzed reactions, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • (Optional) Quench the reaction by adding a suitable quenching reagent.

  • Purify the PEGylated conjugate from excess reagents using SEC or another appropriate chromatography method.

  • Characterize the final conjugate for purity, aggregation, and degree of PEGylation.

Visualizing a Typical Experimental Workflow

Workflow Start Start: Biomolecule (e.g., mAb) Oxidation 1. Generation of Aldehyde Groups (e.g., with NaIO4) Start->Oxidation Purification1 2. Purification (Removal of oxidant) Oxidation->Purification1 Conjugation 3. Conjugation Reaction (+ this compound, pH 4.5-5.5) Purification1->Conjugation Purification2 4. Purification (Removal of excess PEG-reagent) Conjugation->Purification2 Characterization 5. Characterization of Conjugate (Purity, Degree of Labeling, etc.) Purification2->Characterization End Final PEGylated Biomolecule Characterization->End

References

solubility profile of m-PEG11-Hydrazide in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG11-Hydrazide, a critical parameter for its application in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this PEG linker in various aqueous and organic solvents is essential for designing and executing successful conjugation strategies, ensuring optimal reaction conditions, and developing stable formulations.

Introduction to this compound

This compound is a heterobifunctional crosslinker that features a methoxy-terminated polyethylene glycol (PEG) chain with eleven ethylene glycol units and a terminal hydrazide group. The PEG component imparts hydrophilicity, which can enhance the aqueous solubility and in vivo circulation time of the conjugated molecule, while reducing immunogenicity. The hydrazide moiety (-CONHNH2) is a reactive functional group that readily couples with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[1] This specific reactivity makes this compound a valuable tool for the targeted modification of glycoproteins, antibodies, and other biomolecules.

Solubility Profile of this compound and Analogues

The solubility of this compound is largely dictated by the hydrophilic nature of its polyethylene glycol chain. While specific quantitative solubility data for this compound is not extensively published, the solubility of analogous PEG-hydrazide compounds provides a strong indication of its general behavior in various solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and closely related PEG-hydrazide compounds in a range of common aqueous and organic solvents. This information is compiled from various supplier data sheets and technical documents.

Solvent SystemCompoundSolubility
Aqueous
WaterThis compound (expected)Soluble
Hydrazide-PEG-Hydrazide (MW 600)Soluble[2]
Aqueous Buffers (e.g., PBS)Hydrazide-PEG-Hydrazide (MW 600)Soluble[2]
Organic
Dimethyl Sulfoxide (DMSO)Hydrazide-PEG-Hydrazide (MW 600)Soluble[2]
Dimethylformamide (DMF)Hydrazide-PEG-Hydrazide (MW 600)Soluble[2]
Methylene Chloride (DCM) / ChloroformHydrazide-PEG-Hydrazide (MW 600)Soluble
Alcohols (e.g., Ethanol, Methanol)Hydrazide-PEG-Hydrazide (MW 600)Less Soluble
TolueneHydrazide-PEG-Hydrazide (MW 600)Less Soluble
Diethyl EtherHydrazide-PEG-Hydrazide (MW 600)Insoluble
Illustrative Quantitative Solubility of a Hydrazide-Containing Compound

To provide a quantitative perspective, the following table presents the solubility of (+)-Biotin hydrazide, a molecule also containing a hydrazide functional group, in DMSO. It is important to note that this is an analogous compound, and the solubility of this compound may differ.

SolventCompoundReported Solubility
Dimethyl Sulfoxide (DMSO)(+)-Biotin hydrazide≤20 mg/mL

Experimental Protocols for Solubility Determination

For precise applications, it is recommended to empirically determine the solubility of this compound under the specific conditions of your experiment. The following are standardized protocols for determining solubility in aqueous and organic solvents.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

The Flask Method is suitable for substances with a solubility above 10⁻² g/L.

Principle: This method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.

Materials:

  • This compound

  • Deionized water (or buffer of choice)

  • Constant temperature bath or shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Appropriate analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be visible.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the undissolved solid settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method.

  • Replication: Repeat the experiment at least twice to ensure the reproducibility of the results.

Determination of Solubility in Organic Solvents

A similar equilibrium solubility method can be used for organic solvents.

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., DMSO, DMF, DCM) in a suitable container.

  • Equilibration: Seal the container and mix the contents at a constant temperature until equilibrium is achieved. Vigorous stirring or shaking may be required.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved this compound in the clear solution using an appropriate analytical technique.

Visualization of a Typical Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a glycoprotein, such as an antibody. This process involves the oxidation of the carbohydrate moieties on the protein to generate aldehyde groups, followed by the reaction with the hydrazide group of the PEG linker.

Bioconjugation_Workflow cluster_prep Protein Preparation cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis Glycoprotein Glycoprotein (e.g., Antibody) Oxidation Oxidation (e.g., NaIO4) Glycoprotein->Oxidation 1. Activated_Protein Activated Protein (Aldehyde Groups) Oxidation->Activated_Protein 2. Conjugation Hydrazone Bond Formation (pH 5-7) Activated_Protein->Conjugation PEG_Hydrazide This compound PEG_Hydrazide->Conjugation Crude_Conjugate Crude PEG-Protein Conjugate Conjugation->Crude_Conjugate 3. Purification Purification (e.g., SEC, IEX) Crude_Conjugate->Purification 4. Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Analysis Analysis (e.g., SDS-PAGE, MS) Purified_Conjugate->Analysis 5.

Caption: Workflow for glycoprotein conjugation with this compound.

Conclusion

This compound is a valuable bioconjugation reagent with favorable solubility in aqueous solutions and common polar aprotic organic solvents, a characteristic imparted by its hydrophilic PEG chain. While precise quantitative solubility data is limited, the provided qualitative information and illustrative data for an analogous compound serve as a useful guide for researchers. For critical applications, empirical determination of solubility using standardized protocols is strongly recommended. A thorough understanding of the solubility profile of this compound is paramount for its effective use in the development of novel protein therapeutics, diagnostics, and other advanced biomaterials.

References

The Pivotal Role of the Hydrazide Functional Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation and drug delivery, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Among the various functional groups utilized for PEGylation, the hydrazide group stands out for its unique reactivity and the pH-sensitive nature of the resulting hydrazone bond. This technical guide provides a comprehensive overview of the chemistry of hydrazide-PEG linkers, their applications in creating advanced bioconjugates, particularly antibody-drug conjugates (ADCs), and the critical role of the hydrazone linkage in achieving controlled drug release. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile technology.

Introduction to Hydrazide-PEG Linkers

Hydrazide-PEG linkers are heterobifunctional molecules that combine the beneficial properties of a polyethylene glycol spacer with the reactive hydrazide functional group (-CONHNH₂).[2][3] The PEG component, a hydrophilic and biocompatible polymer, imparts several advantages to the conjugate, including:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins.[1][4]

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of proteins, potentially lowering the risk of an immune response.

  • Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation and improve their overall stability.

  • Favorable Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which reduces renal clearance and extends their circulation half-life.

The hydrazide group, on the other hand, provides a highly reactive handle for conjugation to molecules containing carbonyl groups (aldehydes or ketones). This reaction forms a hydrazone bond, a key feature of these linkers that will be discussed in detail.

The Chemistry of the Hydrazide Functional Group and Hydrazone Bond Formation

The hydrazide functional group is a derivative of a carboxylic acid where the hydroxyl group is replaced by a hydrazine group. The terminal amine of the hydrazide is a potent nucleophile that readily reacts with electrophilic carbonyl carbons of aldehydes and ketones under mild acidic conditions (typically pH 5-7) to form a carbon-nitrogen double bond known as a hydrazone. This reaction is a condensation reaction, releasing a molecule of water.

The rate of hydrazone formation is influenced by several factors, including pH and the electronic properties of the reactants. The reaction is acid-catalyzed; however, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, accelerating the reaction. Conversely, electron-deficient hydrazines, such as acylhydrazides, tend to react more slowly than electron-rich ones.

Hydrazone_Formation Hydrazide R1-C(=O)NHNH₂ Hydrazide-PEG Plus1 + Hydrazide->Plus1 Aldehyde R2-C(=O)H Aldehyde Plus2 + Aldehyde->Plus2  pH 5-7 (Acid Catalyst) Hydrazone R1-C(=O)NHN=CHR2 Hydrazone Bond Water H₂O Water Plus1->Aldehyde Plus2->Hydrazone

Figure 1: General reaction scheme for the formation of a hydrazone bond.

The Hydrazone Bond: A pH-Sensitive Linkage

A key feature of the hydrazone bond is its pH-dependent stability. It is relatively stable at physiological pH (~7.4) but undergoes hydrolysis under acidic conditions, such as those found in the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cells. This acid-catalyzed cleavage regenerates the original aldehyde/ketone and hydrazide. This property is highly advantageous for drug delivery applications, as it allows for the stable circulation of a drug conjugate in the bloodstream and its subsequent release at the target site.

The stability of the hydrazone bond can be tuned by modifying the chemical structure of the carbonyl and hydrazine precursors. Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization. The presence of electron-donating or -withdrawing groups adjacent to the hydrazone linkage can also significantly impact the rate of hydrolysis.

Quantitative Data on Hydrazone Linker Stability

The half-life (t½) of a hydrazone linker is a critical parameter in the design of drug delivery systems. The following table summarizes representative data from the literature on the stability of various hydrazone linkers at different pH values.

Hydrazone TypepH/pDHalf-life (t½)Reference(s)
Generic Hydrazone7.0183 hours
5.04.4 hours
Phenylketone-derived Hydrazone7.4 (in plasma)~2 days
Acylhydrazone7.0> 2.0 hours
~5.02.4 minutes
Aliphatic Aldehyde-derived (varying acyl hydrazides)7.420 - 150 minutes
Aromatic Aldehyde-derived7.4 & 5.5> 72 hours & > 48 hours

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Applications in Bioconjugation and Drug Delivery

The unique properties of hydrazide-PEG linkers make them highly valuable in a variety of bioconjugation and drug delivery applications.

Site-Specific Conjugation to Glycoproteins and Antibodies

Many proteins, including antibodies, are glycosylated, meaning they have carbohydrate chains attached to them. The vicinal diols within these sugar residues can be gently oxidized using sodium periodate (NaIO₄) to create aldehyde groups. These aldehydes then serve as specific attachment points for hydrazide-PEG linkers, allowing for site-specific conjugation away from the antigen-binding regions of an antibody. This approach is particularly useful in the development of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the efficacy and safety of an ADC. Hydrazide-PEG linkers are well-suited for ADC development due to:

  • Site-specific conjugation: As described above, this leads to a more homogeneous product with a defined drug-to-antibody ratio (DAR).

  • pH-sensitive drug release: The hydrazone bond remains stable in the bloodstream, minimizing premature release of the toxic payload and reducing off-target toxicity. Upon internalization by the target cancer cell, the ADC is trafficked to the acidic environment of the lysosome, where the hydrazone bond is cleaved, releasing the active drug.

ADC_Internalization cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Hydrazone linker is stable Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome pH 5.0-6.5 Receptor->Endosome Internalization Lysosome Lysosome pH 4.5-5.0 Hydrazone linker is cleaved Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release CellDeath Cell Death Drug->CellDeath Induces

Figure 2: Mechanism of ADC internalization and pH-triggered drug release.

Experimental Protocols

The following protocols provide a general framework for the synthesis and use of hydrazide-PEG linkers. Optimization may be required for specific applications.

General Synthesis of a Heterobifunctional Hydrazide-PEG-NHS Ester Linker

This protocol describes a general method for synthesizing a PEG linker with a hydrazide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, allowing for conjugation to both carbonyl and amine groups.

Materials:

  • α-Boc-protected amine-ω-carboxylic acid PEG

  • Hydrazine hydrate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Appropriate organic solvents (e.g., ethanol, dichloromethane (DCM), dimethylformamide (DMF))

Procedure:

  • Hydrazide Formation: a. Dissolve the α-Boc-protected amine-ω-carboxylic acid PEG in ethanol. b. Add an excess of hydrazine hydrate to the solution. c. Reflux the mixture for 4-8 hours, monitoring the reaction by TLC or LC-MS. d. Cool the reaction mixture and remove the solvent under reduced pressure. e. Precipitate the product by adding cold water, filter, and dry to obtain Boc-NH-PEG-CONHNH₂.

  • Boc Deprotection: a. Dissolve the Boc-protected PEG-hydrazide in DCM. b. Add TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure to yield H₂N-PEG-CONHNH₂.

  • NHS Ester Formation: a. Dissolve the amino-PEG-hydrazide in anhydrous DMF. b. Add NHS and DCC (or another carbodiimide) to the solution. c. Stir the reaction at room temperature overnight. d. Filter to remove the dicyclohexylurea byproduct. e. Precipitate the final product, NHS-ester-PEG-Hydrazide, by adding cold diethyl ether. f. Collect the product by filtration and dry under vacuum.

Site-Specific Conjugation of a Hydrazide-PEG Linker to an Antibody

This protocol outlines the steps for conjugating a hydrazide-PEG linker to the carbohydrate moieties of an antibody.

Materials:

  • Antibody in a compatible buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution

  • Propylene glycol or glycerol

  • Hydrazide-PEG-drug conjugate

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

  • Desalting column (e.g., G-25)

Procedure:

  • Antibody Oxidation: a. Adjust the antibody concentration to 1-10 mg/mL in an appropriate buffer. b. Add a freshly prepared solution of NaIO₄ to the antibody solution (final concentration typically 1-10 mM). c. Incubate for 30 minutes at room temperature in the dark. d. Quench the reaction by adding propylene glycol or glycerol to a final concentration of 15-20 mM. e. Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer (pH 5.5).

  • Conjugation: a. Dissolve the hydrazide-PEG-drug conjugate in the conjugation buffer. b. Add a 50- to 100-fold molar excess of the hydrazide-PEG-drug to the purified, oxidized antibody. c. Incubate for 2-4 hours at room temperature.

  • Purification: a. Purify the resulting ADC to remove excess linker-drug conjugate using size-exclusion chromatography (SEC) or another suitable method.

ADC_Workflow cluster_prep Antibody Preparation cluster_conj Conjugation cluster_purify Purification and Characterization Antibody 1. Start with Antibody Oxidation 2. Oxidize Carbohydrates (NaIO₄) Antibody->Oxidation Purification1 3. Purify Oxidized Antibody (Desalting Column) Oxidation->Purification1 Conjugation 4. Conjugate Linker to Antibody (pH 5.5, 2-4h) Purification1->Conjugation Linker Hydrazide-PEG-Drug Linker->Conjugation Purification2 5. Purify ADC (SEC) Conjugation->Purification2 Characterization 6. Characterize ADC (DAR, etc.) Purification2->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Figure 3: Experimental workflow for the preparation of an ADC using a hydrazide-PEG linker.

Characterization of the ADC: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV/Vis Spectroscopy: This is a simple method that can be used if the drug and the antibody have distinct absorbance maxima. By measuring the absorbance at two wavelengths, the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the drug payload is typically hydrophobic, ADCs with different numbers of drugs will have different retention times on an HIC column. This allows for the determination of the distribution of different DAR species and the calculation of the average DAR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for ADC characterization. It can be used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain), allowing for the precise determination of the DAR and the identification of different drug-loaded species.

Conclusion

The hydrazide functional group is a versatile and powerful tool in the design of PEG linkers for bioconjugation and drug delivery. Its ability to form a stable yet pH-cleavable hydrazone bond with carbonyl-containing molecules provides a robust mechanism for controlled drug release. This is particularly advantageous in the development of next-generation antibody-drug conjugates, where site-specific conjugation and tumor-targeted drug release are paramount. A thorough understanding of the chemistry of hydrazide-PEG linkers and the factors influencing hydrazone bond stability is essential for researchers and drug development professionals seeking to harness the full potential of this technology to create more effective and safer therapeutics.

References

The Strategic Advantage of Monodispersed PEG Linkers: A Technical Guide to m-PEG11-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugation has revolutionized therapeutic strategies, enabling the targeted delivery of potent molecules to specific sites within the body. At the heart of these sophisticated therapies lies the linker, a critical component that dictates the stability, solubility, and overall efficacy of the conjugate. Among the diverse array of linker technologies, monodispersed polyethylene glycol (PEG) linkers have emerged as a superior class of molecules for enhancing the therapeutic index of biopharmaceuticals. This guide provides an in-depth technical overview of the benefits and applications of monodispersed PEG linkers, with a specific focus on m-PEG11-Hydrazide, a versatile tool in the development of next-generation therapeutics such as antibody-drug conjugates (ADCs).

The Power of Precision: Monodispersed vs. Polydispersed PEG Linkers

Traditionally, PEGylation, the process of attaching PEG chains to molecules, has utilized polydispersed PEGs, which are mixtures of polymers with varying chain lengths.[1] This heterogeneity introduces significant challenges in the manufacturing and characterization of bioconjugates, leading to products with inconsistent pharmacological profiles.[2] Monodispersed PEG linkers, in contrast, are single, discrete chemical entities with a precisely defined molecular weight and structure.[1] This uniformity is paramount in drug development, offering several distinct advantages:

  • Homogeneity and Reproducibility: The use of monodispersed PEGs results in the production of homogeneous bioconjugates with a consistent drug-to-antibody ratio (DAR), simplifying characterization and ensuring batch-to-batch reproducibility.[3]

  • Improved Safety Profile: The well-defined nature of monodispersed PEGs can mitigate the risk of immunogenicity that is sometimes associated with polydisperse PEG mixtures.[4]

  • Enhanced Pharmacokinetics: The precise control over the linker's length and composition allows for the fine-tuning of the conjugate's pharmacokinetic properties, leading to optimized circulation half-life and biodistribution.

This compound: A Versatile Tool for Bioconjugation

This compound is a heterobifunctional, monodispersed PEG linker composed of a methoxy-terminated polyethylene glycol chain of eleven ethylene glycol units and a terminal hydrazide group. The methoxy group provides inertness, while the hydrazide moiety offers a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities.

The primary application of this compound lies in its ability to form a hydrazone bond with carbonyl groups. This reaction is particularly useful for conjugating PEGs to glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes, or to molecules that have been specifically engineered to contain a carbonyl group.

The Chemistry of Hydrazone Ligation

The reaction between a hydrazide and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone bond. This ligation chemistry is highly efficient and can be performed under mild, aqueous conditions, making it suitable for conjugating sensitive biomolecules.

A key feature of the hydrazone linkage is its pH-sensitivity. The bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5-6.5). This characteristic is highly advantageous for the intracellular delivery of therapeutic payloads, as the drug can be selectively released within the target cell, minimizing off-target toxicity.

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that can be modulated to optimize the performance of an ADC. While specific data for this compound is not extensively published in direct comparative studies, the following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths, providing a strong indication of the expected performance of a PEG11-based conjugate.

PEG Linker LengthIn Vitro Cytotoxicity (IC50, ng/mL)Plasma Half-life (hours)Tumor Growth Inhibition (%)Reference
PEG41512060
PEG82515075
PEG11 (inferred) ~30-35 ~160-170 ~80 N/A
PEG124018085
PEG2410025090
Table 1: Influence of PEG Linker Length on ADC Efficacy. The data for PEG11 is an educated inference based on the trends observed for other PEG linker lengths.
LinkerClearance (mL/day/kg)Area Under the Curve (AUC) (µg*h/mL)Reference
Non-PEGylated25.5117.6
PEG415.2197.4
PEG89.8306.1
PEG11 (inferred) ~7-8 ~350-400 N/A
PEG126.5461.5
PEG244.2714.3
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in a Rat Model. The data for PEG11 is an educated inference based on the trends observed for other PEG linker lengths.

Experimental Protocols

General Protocol for this compound Conjugation to an Aldehyde-Containing Protein

This protocol outlines a general procedure for the conjugation of this compound to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC-MS)

Procedure:

  • Preparation of Reagents:

    • Dissolve the aldehyde-modified protein to a final concentration of 1-10 mg/mL in the conjugation buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

    • If using a catalyst, prepare a stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Purification of the Conjugate:

    • Upon completion of the reaction, remove the unreacted this compound and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, HIC can be used to separate the PEGylated protein from the unconjugated protein and other impurities.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

    • Characterize the conjugate by HPLC-MS to confirm the molecular weight and determine the degree of PEGylation.

    • Assess the purity and aggregation state of the conjugate by SEC.

Visualizing the Process: Workflows and Mechanisms

Experimental Workflow for ADC Development

The development of an antibody-drug conjugate using a PEG linker is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation Preclinical Evaluation Antibody Antibody Selection Conjugation Antibody-Drug Conjugation Antibody->Conjugation Payload Payload Selection DrugLinker Drug-Linker Synthesis Payload->DrugLinker Linker This compound Linker Linker->DrugLinker DrugLinker->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (HPLC-MS, SEC) Purification->Characterization InVitro In Vitro Cytotoxicity Characterization->InVitro InVivo In Vivo Efficacy InVitro->InVivo PK Pharmacokinetics InVivo->PK

Caption: Experimental workflow for ADC development using a PEG linker.

Mechanism of Action of a pH-Sensitive ADC

The pH-sensitive nature of the hydrazone bond is a key advantage for targeted drug delivery. The following diagram illustrates the mechanism of action of an ADC with a hydrazone linker.

adc_moa cluster_circulation Systemic Circulation (pH 7.4) cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Drug Release & Action ADC_circ ADC with Stable Hydrazone Linker ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Targeting TumorCell Tumor Cell Endosome Endosome (pH 6.0-6.5) ADC_bind->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking DrugRelease Drug Release via Hydrazone Cleavage Lysosome->DrugRelease Acidic pH Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis Cytotoxicity

Caption: Mechanism of action of a pH-sensitive ADC.

Conclusion

Monodispersed PEG linkers, such as this compound, offer significant advantages in the development of sophisticated biotherapeutics. Their defined structure and homogeneity lead to more reproducible and safer drugs with optimized pharmacokinetic profiles. The unique chemistry of the hydrazide group allows for the creation of pH-sensitive linkages, enabling the targeted intracellular release of therapeutic payloads. By carefully selecting the appropriate PEG linker length and conjugation strategy, researchers can fine-tune the properties of their bioconjugates to maximize therapeutic efficacy and minimize off-target toxicity, paving the way for the next generation of targeted therapies.

References

The Hydrophilic Nature of the PEG11 Spacer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilic properties of the polyethylene glycol (PEG) 11 spacer, a critical component in modern drug development and bioconjugation. By enhancing solubility, improving pharmacokinetic profiles, and reducing immunogenicity, the PEG11 spacer plays a pivotal role in the efficacy and safety of advanced therapeutics such as antibody-drug conjugates (ADCs). This document delves into the quantitative aspects of PEG11's hydrophilicity, details key experimental protocols for its characterization, and provides visual representations of its function in complex biological and experimental settings.

Core Concepts: The Hydrophilic Advantage of PEG Spacers

Polyethylene glycol is a polymer composed of repeating ethylene glycol units (-CH₂CH₂O-). The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, rendering the polymer highly hydrophilic. This inherent water solubility is a key attribute that is conferred to molecules conjugated with PEG spacers. The PEG11 spacer, consisting of 11 ethylene glycol units, offers a discrete and defined length to leverage these hydrophilic properties.

The principal advantages of incorporating a PEG11 spacer in bioconjugates include:

  • Enhanced Aqueous Solubility: Many potent small molecule drugs are hydrophobic, leading to challenges in formulation and a tendency to aggregate in aqueous environments. The inclusion of a hydrophilic PEG11 spacer can significantly increase the overall water solubility of the conjugate, improving its developability and in vivo performance.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG11 spacer creates a hydration shell around the conjugated molecule. This hydrodynamic shield increases the molecule's effective size, which can reduce renal clearance and prolong its circulation half-life.

  • Reduced Immunogenicity and Antigenicity: The hydration layer created by the PEG spacer can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and thereby lowering the risk of an immunogenic response.

  • Minimized Non-specific Binding: The hydrophilicity and flexibility of the PEG11 spacer can reduce non-specific binding of the conjugate to proteins and cell surfaces, leading to improved targeting specificity and reduced off-target toxicity.

Quantitative Data on Hydrophilicity

While extensive experimental data for the standalone PEG11 spacer is not always readily available in a consolidated format, its hydrophilic properties can be understood through key physicochemical parameters. The following table summarizes these properties, with some values estimated based on data from closely related oligoethylene glycols and predictive models due to the scarcity of direct experimental measurements for PEG11.

PropertyValueMethod of Determination/EstimationSignificance
Molecular Formula C₂₂H₄₆O₁₂-Defines the elemental composition.
Molecular Weight 534.6 g/mol -A key parameter for many analytical techniques.
Water Solubility Highly solubleQualitative observation and extrapolation from shorter PEG oligomers. Short-chain PEGs are miscible with water in all proportions.Indicates the spacer's ability to impart hydrophilicity to a conjugate.
Octanol-Water Partition Coefficient (LogP) Estimated between -1.0 and -2.0Calculated based on the repeating ethylene glycol units. Each unit contributes negatively to the LogP value, indicating hydrophilicity.A lower LogP value signifies greater hydrophilicity and lower lipophilicity.
Water Contact Angle on a PEG11-modified Surface Estimated between 30° and 50°Based on studies of oligo(ethylene glycol)-terminated self-assembled monolayers. The exact angle depends on the surface density of the PEG chains.A lower contact angle indicates a more hydrophilic and wettable surface.

Key Experimental Protocols for Characterization

The characterization of bioconjugates containing a PEG11 spacer is crucial to ensure their quality, efficacy, and safety. The following sections detail the methodologies for key experiments used to assess the properties of these complex molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Heterogeneity Analysis

HPLC is a fundamental technique for assessing the purity of PEGylated bioconjugates and characterizing their heterogeneity, such as the drug-to-antibody ratio (DAR) in ADCs.

Methodology:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Principle: Separates molecules based on their hydrodynamic radius. It is used to detect and quantify aggregates and fragments.

    • Column: A silica-based column with a pore size appropriate for the size of the bioconjugate (e.g., 300 Å for antibodies).

    • Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm for proteins and potentially a second wavelength if the conjugated payload has a distinct absorbance.

    • Sample Preparation: The bioconjugate is diluted in the mobile phase to a concentration of 1-2 mg/mL.

  • Reversed-Phase HPLC (RP-HPLC):

    • Principle: Separates molecules based on their hydrophobicity. It can be used to determine the distribution of different drug-loaded species in an ADC.

    • Column: A C4 or C8 column is often used for proteins and large bioconjugates.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm and the payload-specific wavelength. Mass spectrometry (LC-MS) is often coupled for mass identification of the different species.

    • Sample Preparation: The sample may require denaturation and reduction prior to analysis to separate the constituent chains.

Dynamic Light Scattering (DLS) for Size and Aggregation Analysis

DLS is a non-invasive technique used to measure the hydrodynamic diameter of molecules and particles in solution, providing information on size distribution and aggregation state.

Methodology:

  • Principle: Measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the molecules in solution. The rate of these fluctuations is related to the diffusion coefficient, which in turn is related to the hydrodynamic size through the Stokes-Einstein equation.

  • Instrument: A DLS instrument equipped with a laser, a temperature-controlled sample holder, and a detector.

  • Sample Preparation:

    • The bioconjugate sample is filtered through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large aggregates.

    • The sample is diluted in a filtered, appropriate buffer to a concentration that gives a suitable scattering intensity (typically 0.1-1.0 mg/mL).

    • The sample is loaded into a clean, dust-free cuvette.

  • Measurement:

    • The sample is allowed to equilibrate to the desired temperature (e.g., 25 °C) in the instrument.

    • A series of measurements are taken, with the instrument's software collecting and correlating the scattered light intensity fluctuations.

  • Data Analysis: The autocorrelation function of the intensity fluctuations is analyzed to determine the size distribution and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique used to study the real-time binding kinetics of a bioconjugate to its target, providing association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).

Methodology:

  • Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This change is proportional to the mass of the bound analyte.

  • Instrument: An SPR instrument (e.g., Biacore).

  • Ligand Immobilization:

    • The target molecule (ligand) is immobilized onto a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface) using a suitable chemistry, such as amine coupling.

    • The surface is then deactivated and stabilized.

  • Analyte Binding:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The bioconjugate (analyte) is injected at a series of concentrations over the ligand-immobilized surface and a reference surface (without ligand) for a defined association time.

    • The running buffer is then flowed over the surface to monitor the dissociation of the analyte.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the reference channel signal. The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Visualizing the Role of the PEG11 Spacer

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application and characterization of bioconjugates containing a PEG11 spacer.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG11 Spacer) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Mechanism of Action of an Antibody-Drug Conjugate.

Bioconjugation_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker PEG11-Linker-Payload Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HPLC, DLS, SPR) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

General Workflow for Bioconjugation.

HPLC_Characterization_Workflow cluster_hplc HPLC System Sample ADC Sample Injector Autosampler Sample->Injector Column HPLC Column (e.g., SEC or RP) Injector->Column Detector UV/Vis Detector Column->Detector Data Data Acquisition & Analysis Detector->Data Result Purity & DAR Determination Data->Result

Experimental Workflow for HPLC Characterization.

Conclusion

The PEG11 spacer is a valuable tool in drug development, offering a discrete and effective means of imparting hydrophilicity to bioconjugates. Its ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes it a key component in the design of next-generation therapeutics, including ADCs. A thorough understanding of its properties and the application of robust analytical techniques for characterization are essential for the successful development of safe and effective drugs. This guide provides a foundational understanding and practical methodologies for researchers and scientists working with PEG11-containing bioconjugates.

Enhancing Drug Delivery Systems with PEGylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to a molecule, has become a cornerstone technology in pharmaceutical development.[1][2] Since the first FDA-approved PEGylated drug, Adagen®, was introduced in 1990, this strategy has been successfully applied to a wide range of therapeutics, including proteins, peptides, small molecules, and nanoparticles, to improve their pharmacokinetic and pharmacodynamic properties.[1][3]

This guide provides an in-depth technical overview of the core principles of PEGylation, its quantitative impact on drug delivery, detailed experimental protocols for its implementation and characterization, and the immunological challenges associated with its use.

Core Principles of PEGylation

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer.[4] When conjugated to a therapeutic agent, the PEG chain creates a hydrophilic shield around the molecule. This "stealth effect" is the primary mechanism behind the significant pharmacological advantages conferred by PEGylation.

Key Advantages:

  • Extended Circulating Half-Life: PEGylation dramatically increases the hydrodynamic volume of the drug molecule. This larger size reduces the rate of renal filtration, significantly prolonging the drug's presence in systemic circulation.

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains mask the surface epitopes of the therapeutic molecule, preventing or reducing its recognition by the immune system and subsequent generation of anti-drug antibodies.

  • Enhanced Stability: The protective hydrophilic cloud created by PEG shields the drug from proteolytic enzymes, increasing its stability in vivo.

  • Improved Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, which is a major challenge in formulation development.

These modifications lead to a more favorable pharmacokinetic (PK) profile, allowing for reduced dosing frequency, which can improve patient compliance and overall therapeutic outcomes.

Quantitative Impact on Pharmacokinetics

The effects of PEGylation on a drug's pharmacokinetic profile are significant and quantifiable. The tables below summarize data from various studies, illustrating the impact on key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferons
DrugPEG Moiety SizeHalf-life (t½)Clearance (CL)Key FindingReference(s)
Interferon alfa-2a Native~7.7 hours--
Peginterferon alfa-2a 40 kDa (branched)~80 hoursReduced >100-foldSignificantly slower absorption and reduced clearance.
Interferon alfa-2b Native~2-3 hours~10x higher than PEG-IFN-
Peginterferon alfa-2b 12 kDa (linear)~30-40 hours~1/10th of native IFNElimination half-life is ~10-fold greater.
Table 2: Effect of PEG Molecular Weight on Pharmacokinetics
MoleculePEG Molecular WeightHalf-life (t½)Key FindingReference(s)
PEG Polymer (alone) 6 kDa18 minutesIncreasing PEG molecular weight directly correlates with a longer circulating half-life.
PEG Polymer (alone) 50 kDa16.5 hoursIncreasing PEG molecular weight directly correlates with a longer circulating half-life.
PEGylated Liposomes (Danazol) Non-PEGylated1.09 hPEG of 5 kDa provided the greatest increase in drug exposure (AUC).
PEGylated Liposomes (Danazol) 2 kDa1.66 hPEG of 5 kDa provided the greatest increase in drug exposure (AUC).
PEGylated Liposomes (Danazol) 5 kDa1.48 hPEG of 5 kDa provided the greatest increase in drug exposure (AUC).
PEGylated Liposomes (Danazol) 10 kDa1.49 hPEG of 5 kDa provided the greatest increase in drug exposure (AUC).
Table 3: Pharmacokinetic Parameters of PEGylated Liposomal Drugs
FormulationDrugKey Pharmacokinetic ChangesReference(s)
Conventional Liposomes Camptothecin-
PEG₂₀₀₀ Liposomes CamptothecinIncreased AUC and Mean Residence Time (MRT)
PEG₅₀₀₀ Liposomes CamptothecinSignificantly lower clearance (7.57 mL/min/kg) and volume of distribution (690.5 mL/kg) compared to conventional liposomes.
Non-liposomal CKD-602 CKD-602-
PEGylated Liposomal CKD-602 CKD-602Plasma exposure (AUC) was ~25-fold greater than the non-liposomal formulation in mice.
Non-PEGylated Liposomes DoxorubicinRapid clearance by the reticuloendothelial system (RES).
PEGylated Liposomes DoxorubicinReduced clearance via the RES, leading to prolonged circulation. Bioavailability was >90 times higher than the free drug.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PEGylated therapeutics.

Protocol 1: Amine PEGylation of a Model Protein (e.g., Lysozyme) using an NHS Ester

This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) on a protein.

Materials:

  • Protein (e.g., Lysozyme)

  • Amine-reactive PEG (e.g., mPEG-NHS, MW 5 kDa)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing primary amines like Tris.

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5

  • Purification System: Dialysis cassettes (10 kDa MWCO) or a size-exclusion chromatography (SEC) column.

  • Anhydrous DMSO or DMF to dissolve PEG NHS Ester.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines, exchange it with the reaction buffer using dialysis or a desalting column.

  • PEG-NHS Ester Preparation: Equilibrate the PEG-NHS ester reagent to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester hydrolyzes quickly.

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess of PEG to protein is a common starting point).

    • Slowly add the calculated volume of the dissolved PEG-NHS ester to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature. Optimal time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C for 24-48 hours with several buffer changes.

    • Size-Exclusion Chromatography (SEC): Load the reaction mixture onto an SEC column equilibrated with PBS. Collect fractions corresponding to the high molecular weight PEGylated protein, separating it from the smaller, unreacted PEG and protein.

  • Characterization: Analyze the purified product to determine the degree of PEGylation (see Protocol 2). Store the final PEGylated protein under conditions optimal for the native protein.

Protocol 2: Determining the Degree of PEGylation by SDS-PAGE and HPLC

The degree of PEGylation (the average number of PEG molecules per protein) is a critical quality attribute.

A. SDS-PAGE (Qualitative Assessment):

  • Prepare polyacrylamide gels of an appropriate percentage to resolve high molecular weight species.

  • Load samples of the native protein, the PEGylation reaction mixture, and the purified PEGylated protein.

  • Run the gel under standard conditions.

  • Stain the gel with Coomassie Blue.

  • Analysis: PEGylation increases the apparent molecular weight of the protein. The PEGylated protein will appear as a smear or a series of bands at a higher molecular weight than the native protein. The breadth of the smear indicates the heterogeneity of the PEGylation.

B. Reversed-Phase HPLC (Quantitative Assessment): This method can be used to quantify the amount of PEG associated with a carrier, such as a nanoparticle.

  • Standard Curve Preparation: Prepare a series of known concentrations of the specific PEG polymer used for conjugation in the mobile phase.

  • Sample Preparation:

    • To measure total PEG on a nanoparticle, the nanoparticle must be dissolved (e.g., using KCN for gold nanoparticles) or the PEG displaced (e.g., using DTT for thiol-linked PEGs).

    • To separate free vs. bound PEG, centrifuge the sample to pellet the PEGylated conjugate. Analyze the supernatant for free PEG and the resuspended pellet for bound PEG.

  • Chromatography:

    • Inject the standards and prepared samples onto a C4 or C18 RP-HPLC column.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

    • Use a detector suitable for PEG, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Analysis: Integrate the peak area corresponding to the PEG polymer for both standards and samples. Calculate the concentration of PEG in the samples using the standard curve. This allows for the determination of PEGylation density on nanoparticles or the degree of PEGylation on proteins.

Protocol 3: Quantifying Anti-PEG Antibodies by Sandwich ELISA

This protocol provides a method to detect and quantify the presence of anti-PEG IgM or IgG in patient serum.

Materials:

  • Coating Antigen: Amine-terminated PEG (e.g., NH₂-mPEG₅₀₀₀) or a PEG-protein conjugate (e.g., PEG-BSA).

  • Plates: High-binding 96-well microplates.

  • Blocking Buffer: 1% (w/v) non-fat dry milk in PBS.

  • Samples: Patient or healthy donor serum/plasma.

  • Detection Antibodies: HRP-conjugated anti-human IgG or anti-human IgM.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T).

Procedure:

  • Coating: Dilute the coating antigen (e.g., NH₂-mPEG₅₀₀₀) to 10-20 µg/mL in PBS. Add 100 µL to each well of the microplate. Incubate overnight at 4°C or for 4 hours at 37°C.

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200-300 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute serum samples in Blocking Buffer (e.g., starting at 1:50 or 1:100).

    • Add 100 µL of diluted samples to the wells in triplicate. Include positive and negative controls.

    • Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the appropriate HRP-conjugated detection antibody (anti-IgG or anti-IgM), diluted in Blocking Buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate 6 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The optical density (OD) is directly proportional to the amount of anti-PEG antibody in the sample. A cutoff value is typically established based on the mean OD of a panel of negative control samples plus 2 or 3 standard deviations.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate critical workflows and biological pathways related to PEGylation.

Workflow for Development of a PEGylated Therapeutic

G cluster_0 Pre-Clinical Development cluster_1 Clinical & Approval Selection Candidate Selection (Protein, NP, Small Molecule) Strategy PEGylation Strategy (Size, Linker, Site-Specific vs. Random) Selection->Strategy Reaction PEGylation Reaction & Optimization Strategy->Reaction Purification Purification (SEC, IEX, Dialysis) Reaction->Purification Characterization Physicochemical Characterization (SDS-PAGE, MS, HPLC, DLS) Purification->Characterization Activity In Vitro Activity Assay (Binding, Efficacy) Characterization->Activity PK_PD In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) Activity->PK_PD IND IND Submission PK_PD->IND Clinical Clinical Trials (Phase I, II, III) IND->Clinical Approval Regulatory Approval Clinical->Approval

General workflow for developing a PEGylated therapeutic drug.
Mechanism of the PEGylation "Stealth Effect"

PEGylation creates a hydrophilic shield, improving drug stability and circulation.
Immune Response: Complement Activation by PEGylated Nanoparticles

G cluster_pathways Complement Activation Pathways cluster_outcomes Biological Outcomes NP PEGylated Nanoparticle (NP) Lectin Lectin Pathway NP->Lectin Directly Activates (MBL/Ficolin) AntiPEG Anti-PEG IgM (Pre-existing or Induced) Classical Classical Pathway AntiPEG->Classical Binds to NP Activates C1q C3_Convertase C3 Convertase Formation Classical->C3_Convertase Lectin->C3_Convertase Alternative Alternative Pathway (Amplification Loop) C3_Cleavage C3 Cleavage Alternative->C3_Cleavage Amplifies C3_Convertase->C3_Cleavage C3a C3a (Anaphylatoxin) C3_Cleavage->C3a C3b C3b (Opsonin) C3_Cleavage->C3b Inflammation Inflammation & Hypersensitivity Reactions C3a->Inflammation C5_Convertase C5 Convertase C3b->C5_Convertase Opsonization Opsonization & Phagocytosis (Accelerated Blood Clearance) C3b->Opsonization C5_Cleavage C5 Cleavage C5_Convertase->C5_Cleavage C5a C5a (Anaphylatoxin) C5_Cleavage->C5a MAC C5b-9 (Membrane Attack Complex) C5_Cleavage->MAC C5a->Inflammation Lysis Premature Drug Release (Loss of Integrity) MAC->Lysis

Complement activation pathways triggered by PEGylated nanoparticles.
Immune Response: Anti-PEG Antibody Production

G cluster_TI T-Cell Independent (TI) Response cluster_TD T-Cell Dependent (TD) Response PEG_Drug PEGylated Drug / NP MZ_B_Cell Marginal Zone B-Cell PEG_Drug->MZ_B_Cell Direct Interaction B_Cell B-Cell PEG_Drug->B_Cell BCR_Crosslink BCR Cross-linking (Repetitive PEG epitopes) MZ_B_Cell->BCR_Crosslink IgM_Production Plasma Cell Differentiation BCR_Crosslink->IgM_Production Anti_PEG_IgM Anti-PEG IgM (Primary Response) IgM_Production->Anti_PEG_IgM ABC Accelerated Blood Clearance (ABC) & Complement Activation Anti_PEG_IgM->ABC Internalization Internalization & Antigen Processing B_Cell->Internalization TCR Recognition Activation B-Cell Activation (CD40-CD40L) B_Cell->Activation Presentation MHC-II Presentation (Presents drug component) Internalization->Presentation TCR Recognition TFH_Cell Follicular Helper T-Cell (TFH) Presentation->TFH_Cell TCR Recognition TFH_Cell->Activation Class_Switch Class Switching & Somatic Hypermutation Activation->Class_Switch Anti_PEG_IgG Anti-PEG IgG (Memory Response) Class_Switch->Anti_PEG_IgG Anti_PEG_IgG->ABC

Mechanisms of T-cell dependent and independent anti-PEG antibody production.

References

An In-depth Technical Guide to m-PEG11-Hydrazide: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-Hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation and drug delivery. This molecule consists of a methoxy-terminated PEG chain with eleven ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The terminal hydrazide group offers a chemoselective handle for the conjugation to carbonyl groups (aldehydes and ketones), forming a pH-sensitive hydrazone linkage. This unique feature is extensively leveraged in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems, where controlled release of a payload in specific acidic microenvironments is desired.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical processes.

Core Properties of this compound

Physical Properties
PropertyValue (Estimated)Notes
Appearance White to off-white solid or viscous liquidDependent on purity and residual solvent. Lower molecular weight PEGs can be semi-solid.[2]
Molecular Weight ~562.6 g/mol Calculated based on the chemical structure (C23H46N2O12).
Solubility Highly soluble in water and most polar organic solvents (e.g., DMF, DMSO, chloroform).[1][]The PEG chain imparts excellent aqueous solubility.[4]
Storage -20°C in a dry, inert atmosphereRecommended to prevent degradation, particularly of the reactive hydrazide group.
Chemical Properties
PropertyDescriptionSource
Reactive Group Hydrazide (-CONHNH2)Reacts with aldehydes and ketones to form a hydrazone bond.
Reactivity The hydrazide group is a strong nucleophile that chemoselectively reacts with carbonyls under mildly acidic conditions (pH 5-7).
Hydrazone Bond Stability The resulting acyl hydrazone linkage is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6).
PEG Chain The methoxy-terminated PEG11 chain is hydrophilic, non-immunogenic, and provides a flexible spacer arm.

Chemical Reactivity and Stability

The primary utility of this compound lies in its ability to form a reversible covalent bond with carbonyl-containing molecules. This reaction is a nucleophilic addition-elimination, where the hydrazide attacks the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.

The stability of the resulting hydrazone bond is highly dependent on the pH of the surrounding environment. At a neutral pH of 7.4, typical of blood and extracellular tissues, the hydrazone linkage is relatively stable, allowing for a long circulation half-life of the conjugated molecule. However, in the acidic microenvironments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0), the bond is readily hydrolyzed, leading to the release of the conjugated payload. This pH-sensitive behavior is a key advantage in designing drug delivery systems that target tumor tissues or specific intracellular compartments. Hydrazones derived from aliphatic aldehydes are generally more sensitive to acidic hydrolysis than those derived from aromatic aldehydes.

Experimental Protocols

The following section provides a generalized protocol for the conjugation of this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Materials
  • This compound

  • Aldehyde or ketone-modified protein (e.g., an antibody with oxidized carbohydrate moieties)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Quenching Solution (optional): e.g., an excess of a small molecule aldehyde or ketone

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Analytical Instrumentation: UV-Vis Spectrophotometer, HPLC, SDS-PAGE

Protocol for Protein Conjugation
  • Preparation of Reactants:

    • Dissolve the aldehyde/ketone-modified protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., water or DMSO). The concentration should be determined based on the desired molar excess.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle agitation. For temperature-sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

    • The reaction can be catalyzed by the addition of aniline to a final concentration of 10-20 mM.

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted this compound, a quenching reagent can be added.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules using Size-Exclusion Chromatography (SEC).

    • Select an appropriate SEC column and mobile phase (e.g., PBS, pH 7.4).

    • Monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated protein conjugate will elute earlier than the unconjugated PEG-hydrazide.

    • Alternatively, Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane can be used for purification.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a UV-Vis spectrophotometer.

    • Assess the purity and extent of aggregation of the final conjugate using analytical SEC-HPLC.

    • Determine the degree of PEGylation (the number of PEG molecules per protein) using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC-based methods.

Visualizations

Hydrazone Bond Formation

The following diagram illustrates the reaction mechanism between this compound and a carbonyl group (aldehyde or ketone) to form a stable, pH-sensitive hydrazone linkage.

Hydrazone_Formation cluster_intermediate Intermediate mPEG mPEG₁₁-NH-NH₂ carbinolamine mPEG₁₁-NH-N(H)-C(OH)(R)-R' mPEG->carbinolamine + carbonyl R-C(=O)-R' carbonyl->carbinolamine hydrazone mPEG₁₁-N=C(R)-R' carbinolamine->hydrazone - H₂O water H₂O Bioconjugation_Workflow start Start: Aldehyde/Ketone-modified Protein reaction Conjugation Reaction (this compound, pH 5.5) start->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification characterization Characterization (HPLC, SDS-PAGE, MS) purification->characterization final_product Purified PEG-Protein Conjugate characterization->final_product

References

Technical Guide: m-PEG11-Hydrazide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of m-PEG11-Hydrazide, a monofunctional polyethylene glycol (PEG) derivative, for researchers, scientists, and professionals in drug development. It covers the chemical identification, properties, and key experimental protocols for its application in bioconjugation and the development of advanced drug delivery systems.

Chemical Identification and Properties

IUPAC Name: 2,5,8,11,14,17,20,23,26,29,32-Undecaoxa-pentatriacontan-35-oic acid, hydrazide

The structure of this compound consists of a methoxy-terminated polyethylene glycol chain with eleven ethylene glycol units, connected to a terminal hydrazide functional group. This structure provides excellent water solubility and biocompatibility, while the hydrazide moiety allows for specific conjugation to carbonyl groups (aldehydes and ketones).

Quantitative Data Summary

PropertyValueSource
Molecular Formula C24H50N2O12Calculated
Molecular Weight 558.66 g/mol Calculated
Appearance White to off-white solid or viscous oilInferred from similar compounds
Purity ≥95%[1][2]
Solubility Soluble in water, DMSO, DMF, dichloromethane[3]
Storage Conditions -20°C, protected from moisture[3][4]

Experimental Protocols

Synthesis of this compound from m-PEG11-Acid

This protocol describes the conversion of a carboxylic acid-terminated PEG to its corresponding hydrazide.

Materials:

  • m-PEG11-Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Hydrazine hydrate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve m-PEG11-Acid, DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated PEG ester.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Hydrazinolysis:

    • Dissolve the activated m-PEG11-NHS ester in anhydrous DMF.

    • Add hydrazine hydrate (10 equivalents) dropwise to the solution while stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the completion of the reaction by TLC or HPLC.

  • Purification:

    • Remove the excess hydrazine and DMF under high vacuum.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove impurities.

    • Dry the final product, this compound, under vacuum.

Hydrazone Bond Formation for Bioconjugation

This protocol outlines the conjugation of this compound to a protein containing an aldehyde group, which can be introduced by periodate oxidation of N-terminal serine or glycosylation sites.

Materials:

  • This compound

  • Aldehyde-containing protein (e.g., oxidized antibody)

  • Phosphate buffered saline (PBS), pH 6.0-7.0

  • Reaction tubes

  • Shaker or rocker

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing protein in PBS buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in PBS buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound solution to the protein solution.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or at 4°C overnight, with gentle shaking.

    • The reaction forms a stable hydrazone bond between the PEG-hydrazide and the protein's aldehyde group.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound from the protein conjugate using size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with an appropriate buffer (e.g., PBS pH 7.4).

    • Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight PEGylated protein.

    • Pool the fractions containing the purified conjugate and confirm the concentration and purity using UV-Vis spectroscopy and SDS-PAGE.

Analysis of pH-Dependent Hydrolysis of Hydrazone Linkage

This protocol describes a method to evaluate the stability of the hydrazone bond at different pH values.

Materials:

  • Purified PEG-protein conjugate with a hydrazone bond

  • Buffers with different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0)

  • Incubator at 37°C

  • HPLC system with a size-exclusion column

  • SDS-PAGE equipment

Procedure:

  • Incubation:

    • Divide the purified PEG-protein conjugate into aliquots.

    • Dilute each aliquot into buffers of different pH (e.g., pH 7.4 and pH 5.0) to a final concentration of 1 mg/mL.

    • Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH incubation.

    • Quench the reaction by neutralizing the pH if necessary or by immediate analysis.

  • Hydrolysis Monitoring:

    • Analyze the samples by size-exclusion HPLC. Hydrolysis of the hydrazone bond will result in the appearance of a peak corresponding to the unconjugated protein and a shift in the retention time of the conjugate peak.

    • Alternatively, analyze the samples by SDS-PAGE. The cleavage of the PEG chain will result in a decrease in the apparent molecular weight of the protein band.

    • Quantify the percentage of hydrolysis at each time point by comparing the peak areas (HPLC) or band intensities (SDS-PAGE) of the conjugated and unconjugated protein.

Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound cluster_conjugation Bioconjugation cluster_application Application mPEG_acid m-PEG11-Acid activated_peg NHS-activated m-PEG11 mPEG_acid->activated_peg DCC, NHS mPEG_hydrazide This compound activated_peg->mPEG_hydrazide Hydrazine Hydrate conjugate PEG-Protein Conjugate mPEG_hydrazide->conjugate protein Aldehyde-modified Protein protein->conjugate drug_delivery Drug Delivery (pH-sensitive release) conjugate->drug_delivery Hydrazone Bond Cleavage at low pH

Caption: Experimental workflow for the synthesis and application of this compound.

hydrazone_formation_and_cleavage cluster_formation Hydrazone Bond Formation (pH 6.0-7.0) cluster_cleavage Hydrazone Bond Cleavage (Acidic pH, e.g., pH 5.0) peg_hydrazide m-PEG11-NH-NH2 hydrazone_conjugate m-PEG11-NH-N=CH-Protein peg_hydrazide->hydrazone_conjugate aldehyde_protein Protein-CHO aldehyde_protein->hydrazone_conjugate water H2O hydrazone_conjugate->water hydrazone_conjugate_cleavage m-PEG11-NH-N=CH-Protein peg_hydrazide_released m-PEG11-NH-NH2 hydrazone_conjugate_cleavage->peg_hydrazide_released aldehyde_protein_released Protein-CHO hydrazone_conjugate_cleavage->aldehyde_protein_released water_cleavage H2O water_cleavage->hydrazone_conjugate_cleavage

Caption: Reversible hydrazone bond formation and cleavage.

References

The Cornerstone of Controlled Release: A Technical Guide to Hydrazone Bond Formation with PEG Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible nature of the hydrazone bond, formed through the reaction of a hydrazide with an aldehyde or ketone, has positioned it as a critical tool in the field of advanced drug delivery and bioconjugation. When combined with the biocompatible and stealth-like properties of Polyethylene Glycol (PEG), PEG hydrazides become powerful reagents for creating stimuli-responsive systems. This technical guide delves into the fundamental principles governing hydrazone bond formation with PEG hydrazides, providing a comprehensive resource for professionals in drug development and biomedical research.

Core Principles of Hydrazone Bond Formation

Hydrazone bond formation is a condensation reaction between a hydrazide (-CO-NHNH₂) and a carbonyl group (aldehyde or ketone), resulting in a hydrazone linkage (-CO-N=C) and a water molecule.[1] This reaction is reversible and its kinetics are significantly influenced by pH.[2][3]

The reaction proceeds through a two-step mechanism: nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the hydrazone. The rate-limiting step is dependent on the pH of the reaction medium. Under acidic conditions, the dehydration step is accelerated, while at neutral or basic pH, the nucleophilic attack is favored. Generally, the optimal pH for hydrazone formation is around 4.5.[2] However, the reaction can still proceed at physiological pH (7.4), which is a crucial aspect for in-vivo applications.[3]

The stability of the resulting hydrazone bond is a key parameter, particularly in drug delivery systems where premature drug release must be avoided. This stability is influenced by several factors:

  • pH: Hydrazone bonds are characteristically labile under acidic conditions, a property exploited for drug release in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.

  • Structure of the Carbonyl Compound: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.

  • Structure of the Hydrazide: Acylhydrazones tend to be more stable at neutral pH compared to alkylhydrazones. The electronic properties of substituents on both the carbonyl and hydrazine precursors can be modified to tune the stability of the hydrazone bond.

Quantitative Data on Hydrazone Bond Stability

The stability of PEG-hydrazone conjugates is often quantified by their half-life (t½) under different pH conditions. The following tables summarize representative data from literature, highlighting the impact of the aldehyde structure on the stability of PEG-PE (phosphatidylethanolamine) conjugates linked via a hydrazone bond.

Table 1: Half-lives of Aliphatic Aldehyde-Derived mPEG-HZ-PE Conjugates at 37°C

mPEG-HZ-PE ConjugateHalf-life (min) at pH 7.4Half-life (min) at pH 5.5
4a120<2
4b90<2
4c20<2
9150<2

Table 2: Half-lives of Aromatic Aldehyde-Derived mPEG-HZ-PE Conjugates at 37°C

mPEG-HZ-PE ConjugateHalf-life (h) at pH 7.4Half-life (h) at pH 5.5
15a>72>48
15b>72>48
15c>72>48

These data clearly illustrate that conjugates formed with aromatic aldehydes exhibit significantly greater stability at both neutral and acidic pH compared to those formed with aliphatic aldehydes. This allows for the rational design of drug carriers with tailored release profiles.

Visualizing the Process: Diagrams and Workflows

To better understand the chemical and experimental processes, the following diagrams have been generated using Graphviz.

Hydrazone_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PEG_Hydrazide PEG-CO-NHNH₂ (PEG Hydrazide) Carbinolamine PEG-CO-NH-NH-C(OH)R(R') (Carbinolamine) PEG_Hydrazide->Carbinolamine Nucleophilic Attack Carbonyl R-CHO / R-CO-R' (Aldehyde / Ketone) Carbonyl->Carbinolamine Hydrazone PEG-CO-N=CR(R') (PEG-Hydrazone Conjugate) Carbinolamine->Hydrazone Dehydration (Acid Catalyzed) Water H₂O Carbinolamine->Water

Caption: Mechanism of Hydrazone Bond Formation.

Experimental_Workflow Start Start Activate_Molecule Functionalize Molecule of Interest with Aldehyde/Ketone Group Start->Activate_Molecule Prepare_PEG_Hydrazide Synthesize or Procure PEG-Hydrazide Start->Prepare_PEG_Hydrazide Conjugation React PEG-Hydrazide with Activated Molecule in Buffer (e.g., pH 5.5 - 7.4) Activate_Molecule->Conjugation Prepare_PEG_Hydrazide->Conjugation Purification Purify PEG-Hydrazone Conjugate (e.g., Dialysis, SEC) Conjugation->Purification Characterization Characterize Conjugate (e.g., NMR, HPLC, MS) Purification->Characterization End End Product Characterization->End

Caption: General Experimental Workflow for PEG-Hydrazone Conjugation.

Key Experimental Protocols

The following are generalized protocols for the synthesis and characterization of PEG-hydrazone conjugates, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific molecules and applications.

Synthesis of PEG-Hydrazide

One common method to prepare a PEG-hydrazide is from a PEG-acid derivative.

Materials:

  • mPEG-acid (e.g., mPEG5000-acid)

  • t-butyl carbazate

  • Dichloromethane (DCM)

  • Dicyclohexylcarbodiimide (DCC)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve mPEG-acid and t-butyl carbazate in DCM.

  • Add a solution of DCC in DCM to the mixture and stir at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Precipitate the product by adding cold diethyl ether and collect the solid.

  • To deprotect the t-boc group, dissolve the product in a mixture of DCM and TFA and stir for a few hours.

  • Precipitate the final mPEG-hydrazide product with cold diethyl ether, filter, and dry under vacuum.

Formation of PEG-Hydrazone Conjugate

This protocol describes the conjugation of a PEG-hydrazide to a molecule containing an aldehyde group.

Materials:

  • Aldehyde-functionalized molecule

  • PEG-hydrazide

  • Buffer solution (e.g., MES buffer, pH 5.5, or PBS, pH 7.4)

  • Anhydrous DMSO (if needed to dissolve starting materials)

Procedure:

  • Dissolve the aldehyde-functionalized molecule in the chosen buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a stock solution in DMSO can be prepared first.

  • Prepare a stock solution of PEG-hydrazide in the same buffer or DMSO.

  • Add the PEG-hydrazide solution to the solution of the aldehyde-functionalized molecule. A molar excess of the PEG-hydrazide (e.g., 10-50 fold) is often used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation. The reaction time may need to be optimized depending on the reactivity of the carbonyl compound and the desired yield.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).

Purification of the PEG-Hydrazone Conjugate

Unreacted PEG-hydrazide and other small molecules are typically removed by dialysis or size exclusion chromatography (SEC).

Procedure (using centrifugal filtration):

  • Transfer the reaction mixture to a centrifugal filtration unit with a molecular weight cut-off (MWCO) appropriate for the size of the conjugate.

  • Centrifuge the unit according to the manufacturer's instructions.

  • Resuspend the concentrated conjugate in fresh buffer (e.g., PBS, pH 7.4).

  • Repeat the centrifugation and resuspension steps 3-4 times to ensure complete removal of unreacted reagents.

Characterization of the PEG-Hydrazone Conjugate

The successful formation and purity of the PEG-hydrazone conjugate should be confirmed by appropriate analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to confirm the formation of the hydrazone bond by observing the appearance of a characteristic imine proton signal and the disappearance of the aldehyde proton signal.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion HPLC, can be used to assess the purity of the conjugate and confirm the increase in molecular weight upon conjugation.

  • Mass Spectrometry (MS): MS techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the covalent attachment of the PEG chain.

Conclusion

The formation of hydrazone bonds with PEG hydrazides offers a versatile and powerful strategy for the development of advanced drug delivery systems and bioconjugates. The pH-sensitive nature of this linkage allows for the design of intelligent systems that can release their therapeutic payload in response to specific physiological cues. By understanding the fundamental principles of the reaction mechanism, the factors influencing bond stability, and the appropriate experimental protocols, researchers can effectively harness this chemistry to create innovative and effective therapeutic agents. The quantitative data and visual aids provided in this guide serve as a foundational resource for the rational design and synthesis of next-generation PEG-hydrazone conjugates.

References

Methodological & Application

conditions for reacting m-PEG11-Hydrazide with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-Hydrazide is a polyethylene glycol (PEG) derivative containing a terminal hydrazide group (-CONHNH₂). This functional group readily reacts with aldehydes and ketones in a chemoselective manner to form a stable hydrazone bond (C=N-NH-CO-). This reaction, known as hydrazone ligation, is a cornerstone of bioconjugation chemistry. It is widely employed in drug delivery for the development of PEGylated biomolecules, which exhibit enhanced solubility, stability, and improved pharmacokinetic profiles.[1][2] The pH-sensitive nature of the hydrazone bond is a particularly advantageous feature, allowing for the design of drug delivery systems that release their payload in the acidic environments of endosomes and lysosomes within target cells.[3][4]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The rate and efficiency of this reaction are highly dependent on several factors, including pH, temperature, the presence of catalysts, and the electronic properties of the carbonyl compound.[3]

Key Reaction Parameters and Optimization

Successful conjugation of this compound to molecules bearing aldehyde or ketone functionalities requires careful optimization of the reaction conditions. The following sections detail the critical parameters that influence the formation and stability of the resulting hydrazone linkage.

The pH of the reaction medium is a critical parameter for efficient hydrazone bond formation. The optimal pH is typically in the mildly acidic range, between 4.5 and 6.0. A slightly acidic environment is necessary to protonate the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazide. However, at very low pH, the hydrazide itself can become protonated, reducing its nucleophilicity and consequently slowing down the reaction rate. For bioconjugation reactions involving sensitive biomolecules, the reaction can be carried out at a physiological pH of 7.0-7.4, although the reaction rate may be slower.

While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. To accelerate the reaction, especially when working with low concentrations of reactants, a nucleophilic catalyst is frequently employed. Aniline has traditionally been used for this purpose. Aniline catalysis significantly increases the rate of hydrazone formation across a pH range of 4.5 to 7.4. More efficient catalysts, such as m-phenylenediamine (mPDA), have also been reported and can be up to 15 times more effective than aniline.

The reaction is typically incubated for 2 to 4 hours at room temperature. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration, such as overnight. The optimal reaction time should be determined empirically for each specific conjugation.

A molar excess of this compound over the aldehyde or ketone-containing molecule is commonly used to drive the reaction to completion. A 1.5 to 10-fold molar excess is a typical starting point. For more specific applications, such as conjugation to proteins, a 10- to 50-fold molar excess of the PEG-aldehyde to a hydrazide-modified molecule has been reported.

The choice of buffer is important to maintain the desired pH without interfering with the reaction. For mildly acidic conditions, 100 mM sodium acetate is a suitable choice. For reactions at physiological pH, 100 mM sodium phosphate with 150 mM NaCl is commonly used. This compound can be dissolved in the reaction buffer, or a co-solvent like DMSO can be used if solubility is an issue.

Quantitative Data Summary

The stability of the hydrazone bond is crucial for its application. The following tables summarize the pH-dependent stability of hydrazone bonds derived from different types of aldehydes.

Table 1: pH-Dependent Stability of Hydrazone Bonds

Conjugate TypepHTemperature (°C)Half-life (t½)Stability Profile
Aliphatic Aldehyde-Derived 7.437Reasonably StableSuitable for systemic circulation.
5.537Minutes to < 2 minRapid hydrolysis, ideal for triggered release in acidic intracellular compartments.
Aromatic Aldehyde-Derived 7.437> 72 hoursHighly stable at physiological pH.
5.537> 48 hoursGenerally too stable for most pH-triggered release applications.

This data is based on studies of PEG-PE conjugates, and stability can vary depending on the specific molecular context.

Table 2: Comparison of Hydrolytic Stability of Different Linkages

Linkage TypeRelative Hydrolytic StabilityNotes
Oxime Most StableRate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.
Acylhydrazone Moderately StableGenerally more resistant to hydrolysis at neutral pH compared to alkylhydrazones.
Alkylhydrazone (from aliphatic aldehydes) Least StableMost susceptible to hydrolysis, particularly under acidic conditions.

Experimental Protocols

This protocol provides a general method for the conjugation of this compound.

A. Materials and Reagents

  • This compound

  • Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 4.7-5.5 OR 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4

  • Catalyst (Optional): Aniline solution (e.g., 10-50 mM final concentration)

  • Solvent for PEG reagent (if needed): DMSO or water

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis

B. Detailed Methodology

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen Conjugation Buffer.

    • Dissolve the this compound in the same reaction buffer to the desired stock concentration.

  • Conjugation Reaction:

    • Add a 1.5 to 10-fold molar excess of the this compound solution to the solution of the aldehyde/ketone-containing molecule. The optimal ratio should be determined empirically.

    • If using a catalyst, add the aniline solution to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

    • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C overnight.

  • Purification of the Conjugate:

    • Following the incubation period, remove the unreacted this compound and other small molecules.

    • For protein conjugates, Size-Exclusion Chromatography (SEC) is a highly effective method for purification.

    • Dialysis can also be used for purification of larger biomolecules.

  • Characterization:

    • Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of PEGylation.

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a glycoprotein using sodium periodate.

A. Materials and Reagents

  • Glycoprotein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Glycerol solution

  • Desalting columns

B. Detailed Methodology

  • Oxidation of Glycoprotein:

    • Incubate the glycoprotein with a controlled concentration of sodium periodate in the dark for 30 minutes at room temperature.

    • Quench the reaction by adding glycerol.

    • Remove excess periodate and byproducts by buffer exchange into the desired conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column.

  • Conjugation with this compound:

    • Follow the procedure outlined in Protocol 1 to conjugate this compound to the newly formed aldehyde groups on the glycoprotein.

Visualized Workflows and Relationships

Hydrazone_Ligation_Workflow General Workflow for this compound Conjugation cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis prep_peg Dissolve this compound in Conjugation Buffer mix Mix Reactants (Add PEG-Hydrazide to Substrate) prep_peg->mix prep_substrate Dissolve Aldehyde/Ketone Substrate in Buffer prep_substrate->mix add_catalyst Add Catalyst (Optional) e.g., Aniline mix->add_catalyst incubate Incubate (2-4h at RT or overnight at 4°C) mix->incubate add_catalyst->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Characterize Product (e.g., MS, HPLC, SDS-PAGE) purify->analyze

Caption: Experimental workflow for bioconjugation using this compound.

Reaction_Parameters Key Parameters for Hydrazone Ligation center_node Hydrazone Formation (this compound + R-CHO/R-CO-R') ph pH (Optimal: 4.5 - 6.0) center_node->ph influences rate catalyst Catalyst (e.g., Aniline) center_node->catalyst accelerates reaction temp Temperature (RT or 4°C) center_node->temp affects rate & stability stability Product Stability (pH-dependent) center_node->stability is a property of stoich Stoichiometry (Excess PEG-Hydrazide) center__node center__node center__node->stoich drives equilibrium

Caption: Logical relationships of key reaction parameters.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incorrect pH of the reaction buffer.Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). If working with biomolecules sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but the reaction time may need to be extended or a catalyst added.
Inefficient aldehyde/ketone formation on the substrate.If generating aldehydes on a biomolecule (e.g., via periodate oxidation), ensure the oxidation step is efficient. Quench any remaining oxidizing agent before adding the hydrazide.
Reactant degradation.Ensure this compound and the substrate are stored correctly and are not degraded. Prepare solutions freshly.
Product Instability Hydrolysis of the hydrazone bond.The hydrazone bond is susceptible to hydrolysis under acidic conditions. For applications requiring high stability, consider forming an oxime bond instead, which is more stable. Alternatively, use an aromatic aldehyde to form a more stable hydrazone.
Presence of catalytic components in buffers.Be aware that plasma can contain proteins that catalyze hydrazone hydrolysis, leading to lower stability compared to buffer alone.

References

Application Notes and Protocols: Optimal pH Conditions for Stable Hydrazone Linkage Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone linkage formation is a cornerstone of bioconjugation and drug delivery, prized for its chemoselectivity and, most notably, its pH-sensitive nature. This reversible covalent bond is stable at physiological pH (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions characteristic of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This unique property enables the targeted release of therapeutic payloads within specific cellular compartments, minimizing off-target effects.[2][3]

The formation and stability of the hydrazone bond are critically dependent on the reaction pH.[4][5] The reaction rate exhibits a bell-shaped dependence on pH, with the optimal range typically falling between pH 4 and 6. This is a result of a mechanistic trade-off: acid catalysis is required for the dehydration of the hemiaminal intermediate, but excessive acidity (pH < 3) leads to protonation of the hydrazine, rendering it non-nucleophilic. Conversely, at neutral or basic pH, the dehydration step becomes the rate-limiting factor, slowing down the reaction.

These application notes provide a comprehensive guide to understanding and optimizing the pH conditions for stable hydrazone linkage formation, offering detailed protocols and quantitative data to aid researchers in designing and executing their experiments effectively.

Factors Influencing Hydrazone Formation and Stability

Several factors beyond pH can influence the kinetics and stability of hydrazone linkages:

  • Electronic Properties of Reactants: Electron-withdrawing groups on the carbonyl compound can enhance the stability of the resulting hydrazone. Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes due to conjugation.

  • Steric Hindrance: Bulky substituents on either the carbonyl or hydrazine reactant can impede the reaction, leading to lower yields and slower kinetics.

  • Catalysis: Nucleophilic catalysts, most notably aniline and its derivatives, can significantly accelerate hydrazone formation, especially at neutral pH. Aniline functions by forming a more reactive Schiff base intermediate.

  • Plasma Stability: Hydrazone linkers can exhibit lower stability in plasma compared to buffer at the same pH due to enzymatic catalysis of hydrolysis.

Quantitative Data on Hydrazone Formation and Stability

The following tables summarize key quantitative data on the pH-dependent kinetics and stability of hydrazone linkages.

Table 1: Effect of pH on Hydrazone Formation Rate Constants

Hydrazine ReactantCarbonyl ReactantpHCatalystSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Reference
6-Hydrazinopyridyl-peptideBenzaldehyde4.5None3.0 ± 0.3
PhenylhydrazineVarious aldehydes/ketones7.4None2 - 20 (for fastest combinations)
NBD hydrazine4-Nitrobenzaldehyde7.41 mM Aniline~0.02 (calculated from provided data)
NBD hydrazine4-Nitrobenzaldehyde7.41 mM 5-Methoxyanthranilic acid> 0.12 (calculated from provided data)
ButyraldehydeMonomethylhydrazine4.2NoneSlower than at pH 7.3
ButyraldehydeMonomethylhydrazine7.3NoneMaximal rate observed
ButyraldehydeMonomethylhydrazine10.0NoneSlower than at pH 7.3

Table 2: pH-Dependent Stability (Hydrolysis) of Hydrazone Linkages

Hydrazone TypepHTemperature (°C)Half-life (t₁/₂)Reference
PEG-HZ-PE (aliphatic aldehyde derived)5.537< 2 minutes
PEG-HZ-PE (aromatic aldehyde derived)7.437> 72 hours
PEG-HZ-PE (aromatic aldehyde derived)5.537> 48 hours
Bis-aliphatic hydrazone hydrogel4.225300 s (stress relaxation)
Bis-aliphatic hydrazone hydrogel10.0254000 s (stress relaxation)
Methylhydrazone7.0N/ARate constant ~600-fold higher than oxime
Acetylhydrazone7.0N/ARate constant ~300-fold higher than oxime

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Ligation at Optimal Acidic pH

This protocol describes a general method for forming a hydrazone linkage under mildly acidic conditions, which typically yield optimal reaction rates.

Materials:

  • Aldehyde or ketone-containing molecule (1.0 equivalent)

  • Hydrazine-containing molecule (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., ethanol, methanol, or buffered aqueous solution)

  • Weak acid catalyst (e.g., acetic acid) or buffer solution (e.g., 0.1 M sodium acetate buffer, pH 4-6)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

  • Analytical tools for monitoring reaction progress (e.g., TLC, LC-MS, HPLC)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the chosen solvent in the reaction vessel.

  • Add the hydrazine-containing molecule to the solution. A slight excess of the hydrazine can help to minimize the formation of azine side products.

  • If using an organic solvent, add a catalytic amount of a weak acid (e.g., 1-2 drops of acetic acid). If using a buffered solution, ensure the pH is adjusted to the desired range of 4-6.

  • Stir the reaction mixture at room temperature. For slow reactions, heating to reflux may be necessary, provided the reactants are stable at elevated temperatures.

  • Monitor the reaction progress using an appropriate analytical technique.

  • Upon completion, quench the reaction if necessary and purify the hydrazone product using standard chromatographic techniques (e.g., column chromatography, preparative HPLC).

Protocol 2: Aniline-Catalyzed Hydrazone Ligation at Neutral pH

This protocol is suitable for bioconjugation reactions where acidic conditions may be detrimental to the stability of the biomolecules involved.

Materials:

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein, peptide)

  • Hydrazide-modified probe (e.g., fluorescent dye, biotin)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Purification tools (e.g., size-exclusion chromatography, dialysis, reverse-phase HPLC)

Procedure:

  • In a microcentrifuge tube, dissolve the aldehyde or ketone-functionalized biomolecule in the sodium phosphate buffer.

  • Add the hydrazide-modified probe to the solution. The final concentration of both reactants is typically in the µM to mM range.

  • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-4 hours, or until sufficient conjugation is achieved.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once the reaction is complete, purify the hydrazone-linked conjugate to remove excess reagents and the aniline catalyst.

  • Characterize the final conjugate using appropriate analytical methods (e.g., mass spectrometry, UV-Vis spectroscopy, SDS-PAGE).

Protocol 3: In Vitro Stability Assay of Hydrazone Linkages

This protocol allows for the determination of the hydrolytic stability of a hydrazone-linked compound at different pH values.

Materials:

  • Hydrazone-linked compound

  • Buffers at various pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline)

  • Organic solvent for stock solution (e.g., DMSO, acetonitrile)

  • Incubator or water bath set to 37°C

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent.

  • Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

  • Incubate the samples at 37°C.

  • At various time points, withdraw an aliquot from each sample and analyze by HPLC to quantify the amount of the intact hydrazone-linked compound remaining.

  • Plot the percentage of the intact compound versus time for each pH value.

  • From these plots, determine the half-life (t₁/₂) of the hydrazone linkage at each pH.

Visualizations

Caption: Mechanism of hydrazone formation.

Experimental_Workflow A Select Reactants (Aldehyde/Ketone & Hydrazine) B Choose Reaction Conditions (pH, Solvent, Catalyst) A->B C Perform Ligation Reaction B->C D Monitor Reaction Progress (TLC, LC-MS, HPLC) C->D D->C Optimize E Purify Hydrazone Product (Chromatography, Dialysis) D->E F Characterize Product (Mass Spec, NMR, UV-Vis) E->F G Assess Stability (Optional) (pH-dependent hydrolysis assay) F->G

Caption: Experimental workflow for hydrazone ligation.

Condition_Selection_Logic Start Goal: Hydrazone Formation Biomolecule_Sensitive Are biomolecules involved sensitive to acidic pH? Start->Biomolecule_Sensitive Fast_Kinetics Is rapid reaction at neutral pH required? Biomolecule_Sensitive->Fast_Kinetics Yes Acidic_pH Optimal Condition: pH 4-6 (e.g., Acetate Buffer) Biomolecule_Sensitive->Acidic_pH No Neutral_pH_Catalyst Optimal Condition: pH ~7 with Aniline Catalyst Fast_Kinetics->Neutral_pH_Catalyst Yes Neutral_pH_No_Catalyst Condition: pH ~7 (slower reaction) Fast_Kinetics->Neutral_pH_No_Catalyst No

Caption: Logic for selecting hydrazone formation conditions.

References

Application Notes and Protocols for Quantifying m-PEG11-Hydrazide Conjugation Efficiency using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the conjugation efficiency of methoxy-polyethylene glycol (m-PEG11-Hydrazide) to aldehyde or ketone-containing molecules, such as proteins, peptides, or small molecule drugs. The protocols focus on the use of High-Performance Liquid Chromatography (HPLC) as a robust analytical technique for separating and quantifying the PEGylated conjugate from unreacted starting materials.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] this compound is a discrete PEG (dPEG®) reagent that reacts with aldehydes or ketones to form a hydrazone linkage. This specific chemistry allows for site-specific modification of biomolecules. The resulting hydrazone bond is of particular interest as it can be engineered to be stable at physiological pH and labile under mildly acidic conditions, a feature that can be exploited for triggered drug release in specific cellular compartments like endosomes or the tumor microenvironment.[2][3]

Accurate quantification of the conjugation efficiency is a critical step in the development of PEGylated therapeutics to ensure product consistency, efficacy, and safety. HPLC is a powerful analytical tool for this purpose, offering high resolution and sensitivity for the separation of the reaction components.[] This document outlines two primary HPLC-based methods for this analysis: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC).

Reaction Mechanism and Workflow

The conjugation of this compound to an aldehyde or ketone proceeds via a nucleophilic addition-elimination reaction to form a stable hydrazone bond. The reaction is typically performed in a slightly acidic buffer (pH 5.0-7.0) to facilitate the reaction.[3]

G cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis cluster_output Output mPEG_Hydrazide This compound Reaction_Mixture Reaction Mixture (Conjugate, Unreacted PEG, Unreacted Target) mPEG_Hydrazide->Reaction_Mixture Target_Molecule Aldehyde/Ketone-containing Molecule Target_Molecule->Reaction_Mixture HPLC_System HPLC System (RP-HPLC or SEC-HPLC) Reaction_Mixture->HPLC_System Data_Analysis Data Analysis (Peak Integration & Quantification) HPLC_System->Data_Analysis Conjugation_Efficiency Conjugation Efficiency (%) Data_Analysis->Conjugation_Efficiency

Figure 1: General experimental workflow for this compound conjugation and analysis.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating the PEGylated conjugate from the unreacted protein/peptide and free this compound. However, care must be taken with the mobile phase pH, as the hydrazone bond can be susceptible to hydrolysis under strongly acidic conditions.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Following the conjugation reaction, if necessary, quench the reaction.

    • Dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 1:10 or 1:20 dilution) to a final concentration suitable for HPLC analysis (e.g., 0.1-1.0 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection:

      • UV at 220 nm and 280 nm (for proteins/peptides).

      • Evaporative Light Scattering Detector (ELSD) for detection of the PEG moiety, which lacks a strong UV chromophore.

      • Mass Spectrometry (MS) for confirmation of conjugate identity.

    • Injection Volume: 20 µL.

  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the unreacted target molecule, this compound, and the PEGylated conjugate based on their retention times (the conjugate will typically be more hydrophobic and elute later than the unreacted protein/peptide).

    • Integrate the peak areas of the unreacted target molecule and the conjugated product.

    • Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Target Peak)] x 100

Quantitative Data Summary: RP-HPLC
AnalyteRepresentative Retention Time (min)Peak Area (arbitrary units)
Unreacted Peptide12.5150,000
This compound15.2-
PEGylated Peptide18.7850,000
Calculated Conjugation Efficiency 85.0%

Note: Retention times and peak areas are representative and will vary depending on the specific molecule being conjugated and the exact HPLC conditions.

G cluster_rp_hplc RP-HPLC Separation Principle cluster_elution Elution Order start Injection column C18 Stationary Phase Hydrophobic Interactions start->column Unreacted Unreacted Protein (More Polar) column:f1->Unreacted Weak Interaction Conjugate PEGylated Conjugate (More Hydrophobic) column:f1->Conjugate Strong Interaction end Detection PEG_Hydrazide This compound Conjugate->end

Figure 2: Logical diagram of RP-HPLC separation of PEGylated conjugates.

Method 2: Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius (size) in solution. This method is particularly useful for analyzing the conjugation of this compound to larger molecules like proteins, where the addition of the PEG chain results in a significant increase in size. SEC-HPLC is a non-denaturing technique and is generally less likely to cause degradation of the conjugate compared to RP-HPLC.

Experimental Protocol: SEC-HPLC
  • Sample Preparation:

    • Dilute the reaction mixture in the SEC mobile phase to a suitable concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • Column: SEC column with an appropriate pore size for the expected molecular weight range of the conjugate and starting materials (e.g., 300 Å pore size).

    • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection:

      • UV at 280 nm for proteins.

      • Refractive Index (RI) detector for universal detection of all components, including the PEG.

    • Injection Volume: 50 µL.

  • Data Analysis and Quantification:

    • The PEGylated conjugate, having a larger hydrodynamic volume, will elute earlier than the unreacted protein. Free this compound will elute last.

    • Integrate the peak areas of the conjugate and the unreacted protein.

    • Calculate the conjugation efficiency using the same formula as for RP-HPLC.

Quantitative Data Summary: SEC-HPLC
AnalyteRepresentative Retention Time (min)Peak Area (arbitrary units)
PEGylated Protein8.2920,000
Unreacted Protein10.580,000
This compound14.1-
Calculated Conjugation Efficiency 92.0%

Note: Retention times and peak areas are representative and will vary depending on the specific molecules and HPLC conditions.

G cluster_sec_hplc SEC-HPLC Separation Principle cluster_elution_sec Elution Order start Injection column Porous Stationary Phase Size-Based Separation start->column Conjugate_SEC PEGylated Conjugate (Largest Size) column:f1->Conjugate_SEC Exclusion (Fastest) PEG_Hydrazide_SEC This compound (Smallest Size) column:f1->PEG_Hydrazide_SEC Inclusion (Slowest) end Detection Unreacted_SEC Unreacted Protein PEG_Hydrazide_SEC->end

Figure 3: Logical diagram of SEC-HPLC separation of PEGylated conjugates.

Considerations for Method Selection and Optimization

  • RP-HPLC generally offers higher resolution and is well-suited for analyzing the conjugation of smaller molecules like peptides. The use of a shallow gradient can improve the separation of closely eluting species.

  • SEC-HPLC is ideal for larger proteins where a significant size change occurs upon PEGylation. It is a gentler method, preserving the native structure of the protein.

  • Hydrazone Bond Stability: When using RP-HPLC with acidic mobile phases, it is advisable to perform a stability study of the conjugate under the analytical conditions to ensure that the hydrazone bond is not being cleaved during the analysis, which would lead to an underestimation of the conjugation efficiency. If instability is observed, using a less acidic mobile phase or switching to SEC-HPLC is recommended.

  • Detection: For accurate quantification, especially of the free PEG, a mass-sensitive detector like ELSD or RI is highly recommended, as the PEG moiety itself does not have a significant UV absorbance.

By employing these detailed protocols and considering the specific characteristics of the this compound linker, researchers can accurately and reliably quantify conjugation efficiency, a crucial step in the development of novel PEGylated therapeutics.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling of m-PEG11-Hydrazide, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a freezer at -20°C or lower upon receipt.[1] If dissolved in a solvent, it is recommended to store the solution at -80°C.[2][3] The container should be tightly sealed and kept in a dry, well-ventilated area away from direct sunlight, heat, and sources of ignition.[2][4]

Q2: How should I handle this compound in the laboratory?

Due to the potential hazards associated with hydrazide compounds, it is crucial to handle this compound with care. Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling the substance. Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.

Q3: What is the stability of this compound?

This compound is generally stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. The hydrazide functional group can react with aldehydes and ketones to form a hydrazone linkage, which is known to be sensitive to pH. The stability of these conjugates is pH-dependent, with increased hydrolysis rates in acidic conditions.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. It has lower solubility in alcohol and toluene and is not soluble in ether.

Q5: Can I repeatedly freeze and thaw solutions of this compound?

It is advisable to avoid repeated freeze-thaw cycles of stock solutions to maintain the integrity of the compound. For frequent use, consider preparing aliquots of the stock solution to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no reactivity in conjugation reaction Improper storage leading to degradationEnsure the compound has been stored at the recommended temperature (-20°C or below for powder, -80°C for solutions). Consider using a fresh vial of the reagent.
Presence of incompatible substancesVerify that the reaction buffer and other reagents are free from strong acids, bases, or oxidizing/reducing agents.
pH of the reaction buffer is not optimalThe reaction of hydrazide with aldehydes or ketones is pH-dependent. Optimize the pH of your reaction buffer (typically in the range of pH 5-7) to facilitate hydrazone bond formation.
Precipitation of the compound upon dissolution Incorrect solvent or low temperatureConfirm you are using a recommended solvent. Gentle warming may be required to fully dissolve the compound. Ensure the solution is clear before use.
SupersaturationTry preparing a more dilute solution.
Inconsistent experimental results Degradation of stock solutionAliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
ContaminationEnsure proper handling techniques to prevent contamination of the stock material and solutions.
Hydrolysis of the PEG-conjugate Acidic conditionsThe hydrazone linkage is susceptible to hydrolysis at low pH. If your application requires acidic conditions, be aware of the potential for cleavage. For long-term stability of the conjugate, maintain a neutral or slightly basic pH.

Quantitative Data Summary

ParameterRecommended ConditionReference
Storage Temperature (Powder) -20°C or lower
Storage Temperature (in Solvent) -80°C
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents
Solubility Water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO

Experimental Workflow & Troubleshooting Logic

G cluster_prep Preparation cluster_exp Experimentation cluster_trouble Troubleshooting A Receive this compound B Store at -20°C (powder) or -80°C (solution) A->B C Prepare Stock Solution (e.g., in DMSO or water) B->C D Aliquot for single use C->D E Perform Conjugation Reaction D->E F Reaction Successful? E->F G Proceed with Downstream Applications F->G Yes H Troubleshoot F->H No I Check Reagent Stability (Use fresh aliquot) H->I J Verify Reaction Conditions (pH, buffer components) I->J K Confirm Substrate Quality J->K K->E Re-attempt Experiment

Workflow for handling and troubleshooting this compound experiments.

References

Technical Support Center: Navigating Hydrazone Bond Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hydrazone bonds, particularly concerning their pH-dependent stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage, and how does pH influence it?

A1: The primary mechanism for the cleavage of hydrazone bonds is acid-catalyzed hydrolysis.[1][2] Hydrazone linkers are specifically designed to be stable at a neutral physiological pH (around 7.4), such as in the bloodstream, but they become labile and break down under acidic conditions.[1][3] This pH-dependent stability is crucial for applications like drug delivery, where the drug should remain attached to its carrier in circulation and be released in the acidic environments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0) within target cells.[4] The hydrolysis process is initiated by the protonation of the imine nitrogen in the hydrazone bond, which is followed by a nucleophilic attack by water, leading to the cleavage of the bond.

Q2: How do the chemical structures of the starting aldehyde/ketone and hydrazine affect the stability of the resulting hydrazone bond?

A2: The stability of a hydrazone bond is significantly influenced by the electronic and steric properties of its precursors:

  • Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable against acid hydrolysis than those formed from aliphatic aldehydes. This increased stability is due to the conjugation of the C=N double bond with the aromatic ring, which delocalizes electron density.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups on the aldehyde or ketone increase the electron density on the hydrazone's carbon atom, making it more resistant to nucleophilic attack by water and thus more stable. Conversely, electron-withdrawing groups on the aldehyde or ketone decrease electron density, making the hydrazone more susceptible to hydrolysis. Electron-withdrawing groups on the hydrazine moiety can also impact stability.

  • Ketones vs. Aldehydes: In general, hydrazones formed from ketones are more stable than those derived from aldehydes.

Q3: What are the relative stabilities of alkylhydrazones, acylhydrazones, and oximes?

A3: There are significant differences in the hydrolytic stability of these linkages:

  • Oximes are considerably more stable than hydrazones, with hydrolysis rate constants that can be almost 1000-fold lower than those for simple hydrazones. Their enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in hydrazones, which makes protonation less favorable.

  • Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones. However, they can be more susceptible to cleavage at acidic pH, which is a desirable characteristic for drug delivery systems targeting acidic intracellular compartments.

  • Alkylhydrazones are typically the most sensitive to hydrolysis among the three.

Q4: Why is my hydrazone-linked conjugate less stable in plasma than in a buffer at the same pH?

A4: It is a common observation that hydrazone linkers show significantly lower stability in plasma compared to buffer solutions, even at the same pH. This discrepancy arises because plasma contains proteins and other low molecular weight compounds that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage of the conjugate.

Troubleshooting Guide

Issue Possible Cause Recommendation
Premature cleavage of the hydrazone bond at neutral pH. The hydrazone linker may be inherently unstable. This is often the case with alkylhydrazones or those derived from aliphatic aldehydes.Consider synthesizing the hydrazone from an aromatic aldehyde or a ketone to increase stability. Introducing electron-donating groups on the carbonyl precursor can also enhance stability.
Inadequate release of the payload at the target acidic pH (e.g., pH 5.0). The hydrazone bond may be too stable. This can occur with hydrazones derived from certain aromatic aldehydes or when there is significant steric hindrance.Ensure that the incubation time in your assay is sufficient to observe release. If stability is still too high, consider using a more labile hydrazone, for instance, one derived from an aliphatic aldehyde.
Inconsistent stability results between experiments. The pH of the buffer may not be accurately calibrated or stable over time. Contaminants in the buffer could also be influencing the hydrolysis rate.Always use freshly prepared buffers and verify the pH before and during the experiment. Ensure high purity of all reagents.
The formation of the hydrazone bond is slow or yields are low. The reaction pH may not be optimal. Hydrazone formation is typically acid-catalyzed, with an optimal pH of around 4.5. At very low pH (<3), the hydrazine can be protonated and rendered unreactive, while at neutral or basic pH, the dehydration step is often slow.Adjust the reaction pH to a mildly acidic range (pH 4-6). For reactions that must be performed at neutral pH, consider using a nucleophilic catalyst like aniline.

Quantitative Data Summary

The stability of hydrazone bonds is highly dependent on pH and the specific molecular structure. The following tables provide a summary of reported hydrolysis half-lives for different types of hydrazones.

Table 1: Half-life (t½) of Hydrazone Bonds at Different pH Values

Hydrazone TypepH 5.0pH 7.2pH 7.4Reference
Auristatin E-Monoclonal Antibody Conjugate4.4 hours183 hours-
Aliphatic Aldehyde-derived PEG-PE Conjugate (4a)<2 minutes-120 minutes
Aliphatic Aldehyde-derived PEG-PE Conjugate (4b)<2 minutes-90 minutes
Aliphatic Aldehyde-derived PEG-PE Conjugate (4c)<2 minutes-20 minutes
Aliphatic Aldehyde-derived PEG-PE Conjugate (9)<2 minutes-150 minutes
Aromatic Aldehyde-derived PEG-PE ConjugatesStable (>48h)-Stable (>72h)

Note: The data presented is for illustrative purposes and actual stability will depend on the precise molecular structure of the conjugate.

Experimental Protocols

Protocol 1: In Vitro Hydrazone Stability Assay in Buffer using RP-HPLC

This protocol provides a general method for assessing the stability of a hydrazone-linked compound in buffers at various pH values.

  • Buffer Preparation: Prepare buffers at the desired pH values to mimic relevant biological environments (e.g., pH 5.0 for endosomes and pH 7.4 for physiological conditions). Common choices include acetate or citrate buffers for acidic pH and phosphate-buffered saline (PBS) for neutral pH.

  • Sample Preparation:

    • Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent like DMSO or acetonitrile.

    • Dilute the stock solution with each of the prepared buffers to a final concentration appropriate for HPLC analysis (e.g., 10-100 µg/mL).

    • Keep the final concentration of the organic solvent low (e.g., <1%) to avoid influencing the stability.

  • Incubation: Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis by RP-HPLC:

    • Immediately analyze the withdrawn aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

    • Optimize the mobile phase and gradient to achieve good separation between the intact hydrazone conjugate and its hydrolysis products.

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact conjugate versus time.

    • Determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.

Visualizations

Hydrazone_Hydrolysis Hydrazone Hydrazone (R2C=N-NR'2) Protonated_Hydrazone Protonated Hydrazone (R2C=N+H-NR'2) Hydrazone->Protonated_Hydrazone Protonation (Acid-Catalyzed) Carbinolamine Carbinolamine Intermediate Protonated_Hydrazone->Carbinolamine Nucleophilic Attack Products Carbonyl (R2C=O) + Hydrazine (H2N-NR'2) Carbinolamine->Products Cleavage H_plus H+ H2O H2O

Caption: Acid-catalyzed hydrolysis of a hydrazone bond.

Experimental_Workflow start Start: Prepare Buffers (pH 5.0 & 7.4) prep_samples Prepare Samples - Dilute stock solution - Minimize organic solvent start->prep_samples incubation Incubation - 37°C - Predetermined time points prep_samples->incubation sampling Time-Point Sampling - Withdraw aliquots at t = 0, 1, 2, 4, 8... hours incubation->sampling analysis RP-HPLC Analysis - Separate intact conjugate from hydrolysis products sampling->analysis data_analysis Data Analysis - Calculate % intact conjugate - Determine half-life (t½) analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for in vitro hydrazone stability assay.

Stability_Factors Stability Hydrazone Bond Stability pH Reaction pH Stability->pH Structure Chemical Structure Stability->Structure Acidic Acidic pH (e.g., 4.5-6.5) - Lower Stability - Faster Hydrolysis pH->Acidic Neutral Neutral pH (e.g., 7.4) - Higher Stability - Slower Hydrolysis pH->Neutral Aromatic Aromatic Aldehyde/Ketone (More Stable) Structure->Aromatic Aliphatic Aliphatic Aldehyde/Ketone (Less Stable) Structure->Aliphatic EDG Electron-Donating Groups (More Stable) Structure->EDG EWG Electron-Withdrawing Groups (Less Stable) Structure->EWG

Caption: Key factors influencing hydrazone bond stability.

References

effective purification strategies for m-PEG11-Hydrazide bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG11-Hydrazide bioconjugates. Our goal is to offer practical solutions to common challenges encountered during the purification of these molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound bioconjugates.

Issue 1: Low Yield of the Purified Bioconjugate

Possible Causes:

  • Cleavage of the Hydrazone Bond: The hydrazone linkage is susceptible to hydrolysis under acidic conditions (pH < 6).[1][2][3] Purification methods employing low-pH mobile phases can lead to significant product loss.

  • Non-specific Adsorption: The PEG chain can interact with chromatography resins, leading to poor recovery.

  • Incomplete Elution: The bioconjugate may not fully elute from the column under the applied conditions.

  • Precipitation: The bioconjugate may precipitate during the purification process, especially at high concentrations or in inappropriate buffer conditions.

Solutions:

  • pH Control: Maintain the pH of all buffers and mobile phases between 6.5 and 7.5 to ensure the stability of the hydrazone bond.[1][2]

  • Optimize Chromatography Method:

    • Size Exclusion Chromatography (SEC): This is often the gentlest method and is effective at separating the larger bioconjugate from smaller impurities like unreacted PEG and protein.

    • Ion Exchange Chromatography (IEX): If using IEX, carefully select the pH and salt gradient to avoid conditions that could lead to bond cleavage. A shallow gradient may be necessary to achieve good separation.

    • Hydrophobic Interaction Chromatography (HIC): Use a decreasing salt gradient to elute the conjugate. Be aware that the PEG moiety can influence hydrophobic interactions.

    • Reversed-Phase HPLC (RP-HPLC): While powerful for analysis, the acidic mobile phases (often containing TFA) can cleave the hydrazone bond. If RP-HPLC is necessary, use it as a final polishing step and minimize exposure to low pH.

  • Additives: In some cases, adding a small percentage of an organic solvent or a non-ionic surfactant to the mobile phase can help reduce non-specific binding and improve recovery.

  • Solubility: Ensure the bioconjugate remains soluble throughout the purification process by optimizing buffer composition and concentration.

Issue 2: Presence of Impurities in the Final Product

Common Impurities:

  • Unreacted protein/peptide

  • Excess this compound

  • Aggregates of the bioconjugate

  • Byproducts of the conjugation reaction

Solutions:

  • Orthogonal Purification Steps: Employing multiple chromatography techniques that separate based on different principles (e.g., size, charge, and hydrophobicity) is highly effective for removing a wide range of impurities. A common strategy is to use IEX or HIC for initial capture and SEC for final polishing.

  • Size Exclusion Chromatography (SEC): Particularly effective for removing unreacted protein and excess PEG reagent.

  • Ion Exchange Chromatography (IEX): Can separate the bioconjugate from the unreacted protein based on differences in their surface charge. The PEGylation can shield some of the protein's charge, altering its elution profile compared to the native protein.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange between purification steps.

Issue 3: Broad or Tailing Peaks During Chromatography

Possible Causes:

  • Heterogeneity of the Bioconjugate: The PEGylation reaction can result in a mixture of species with varying numbers of PEG chains attached, leading to peak broadening.

  • Secondary Interactions with the Stationary Phase: The bioconjugate may be interacting with the chromatography resin through mechanisms other than the intended one (e.g., hydrophobic interactions on an IEX column).

  • On-column Degradation: Cleavage of the hydrazone bond during the chromatographic run can lead to peak tailing.

  • Suboptimal Mobile Phase: The composition of the mobile phase may not be ideal for sharp, symmetrical peaks.

Solutions:

  • Optimize Reaction Conditions: To minimize heterogeneity, carefully control the stoichiometry of the conjugation reaction and the reaction time.

  • Mobile Phase Modification:

    • Adjust the ionic strength or pH of the mobile phase.

    • In RP-HPLC, consider using a different ion-pairing agent or adding a small amount of organic modifier.

    • For HIC, optimize the salt concentration in the binding and elution buffers.

  • Column Choice: Select a column with a pore size appropriate for the hydrodynamic radius of the PEGylated conjugate.

  • Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for purifying this compound bioconjugates?

A1: To maintain the integrity of the hydrazone bond, it is crucial to work within a pH range of 6.5 to 7.5. Acidic conditions (pH below 6) can lead to significant hydrolysis of the hydrazone linkage, resulting in the loss of your bioconjugate.

Q2: Which chromatography technique is best for the initial purification step?

A2: The choice of the initial purification step depends on the specific properties of your bioconjugate and the major impurities.

  • Size Exclusion Chromatography (SEC) is a good first step if the primary goal is to separate the larger bioconjugate from smaller molecules like excess PEG reagent and unreacted protein.

  • Ion Exchange Chromatography (IEX) is effective if there is a significant charge difference between the bioconjugate and the unreacted protein.

  • Hydrophobic Interaction Chromatography (HIC) can also be used as an initial capture step, separating based on hydrophobicity.

Q3: How can I remove unreacted this compound from my sample?

A3: Due to its relatively small size, unreacted this compound can be effectively removed using:

  • Size Exclusion Chromatography (SEC): The PEG reagent will elute much later than the larger bioconjugate.

  • Dialysis or Tangential Flow Filtration (TFF): Using a membrane with an appropriate molecular weight cut-off (MWCO) will allow the smaller PEG reagent to pass through while retaining the bioconjugate.

Q4: My bioconjugate appears as multiple peaks on the chromatogram. What does this mean?

A4: Multiple peaks can indicate several possibilities:

  • Heterogeneity: The sample may contain a mixture of species with different degrees of PEGylation (e.g., mono-, di-, or multi-PEGylated).

  • Positional Isomers: If the protein has multiple potential conjugation sites, the peaks could represent different isomers with the PEG chain attached at various locations.

  • Aggregates: The presence of high molecular weight species eluting earlier than the main peak could be aggregates.

  • Degradation Products: Later eluting peaks could be fragments of the bioconjugate due to the cleavage of the hydrazone bond.

Q5: Can I use Reversed-Phase HPLC for purification?

A5: While RP-HPLC is a high-resolution technique, it often employs mobile phases containing trifluoroacetic acid (TFA), which creates a low pH environment. This can cause the cleavage of the acid-labile hydrazone bond. If RP-HPLC is necessary, it should be used with caution, perhaps as a final polishing step with rapid fraction collection and neutralization. Analytical RP-HPLC can be very useful for assessing purity, but preparative scale purification carries a higher risk of product degradation.

Quantitative Data Summary

Table 1: Influence of pH on Hydrazone Bond Stability

pHHalf-life of Aliphatic Aldehyde-derived Hydrazone BondStability of Aromatic Aldehyde-derived Hydrazone BondReference
7.420 - 150 minutesHighly stable (> 72 hours)
5.5< 2 minutesHighly stable (> 48 hours)

Table 2: Comparison of Common Purification Techniques for PEGylated Bioconjugates

TechniquePrinciple of SeparationKey AdvantagesCommon Challenges
Size Exclusion Chromatography (SEC) Hydrodynamic radiusGentle, non-denaturing conditions; effective for removing aggregates and small molecule impurities.Limited resolution for species of similar size.
Ion Exchange Chromatography (IEX) Surface chargeHigh capacity and resolution; can separate based on the degree of PEGylation.PEG chains can shield protein charges, altering elution behavior; risk of hydrazone cleavage at non-optimal pH.
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityCan separate isoforms; operates under non-denaturing conditions.The hydrophobicity of PEG can complicate separation; high salt concentrations may affect stability.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution for analytical purposes.Acidic mobile phases can cleave the hydrazone bond; potential for protein denaturation.

Experimental Protocols

Protocol 1: Purification of this compound Bioconjugate using Size Exclusion Chromatography (SEC)

  • Column: Select a SEC column with a fractionation range appropriate for the molecular weight of the bioconjugate.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or Tris-based buffer at pH 7.0-7.4 (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2).

  • System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude bioconjugate mixture in the mobile phase and filter through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase. The bioconjugate should elute as one of the earlier peaks, followed by the unreacted protein and then the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Analysis: Analyze the collected fractions for purity using analytical SEC or SDS-PAGE.

Protocol 2: Purification using Ion Exchange Chromatography (IEX)

  • Column Selection: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of the bioconjugate.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the bioconjugate binds to the column (e.g., 20 mM Tris-HCl, pH 7.5).

    • Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

  • Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity are stable.

  • Sample Loading: Load the filtered sample onto the column.

  • Washing: Wash the column with Buffer A to remove unbound impurities.

  • Elution: Elute the bound bioconjugate using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Collection and Analysis: Collect fractions and analyze for purity. Pool the pure fractions.

Visualizations

experimental_workflow start Crude Bioconjugation Mixture sec Size Exclusion Chromatography (SEC) start->sec Initial Cleanup analysis Purity Analysis (e.g., HPLC, SDS-PAGE) sec->analysis iex Ion Exchange Chromatography (IEX) hic Hydrophobic Interaction Chromatography (HIC) iex->hic Further Purification iex->analysis hic->analysis analysis->iex If Impure pure_product Purified Bioconjugate analysis->pure_product If Pure

Caption: A typical multi-step purification workflow for this compound bioconjugates.

troubleshooting_logic low_yield Low Yield of Purified Product check_ph Check pH of Buffers (Should be 6.5-7.5) low_yield->check_ph check_recovery Analyze Flow-through and Wash Fractions check_ph->check_recovery pH is Optimal change_method Consider a Gentler Purification Method (e.g., SEC) check_ph->change_method pH is Acidic optimize_elution Optimize Elution Conditions (e.g., steeper gradient, stronger eluent) check_recovery->optimize_elution Product in Flow-through/Wash check_recovery->change_method Product Not Detected

Caption: A decision tree for troubleshooting low purification yield.

References

overcoming steric hindrance issues in m-PEG11-Hydrazide labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during m-PEG11-Hydrazide labeling experiments, with a special focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent. It consists of a methoxy-capped polyethylene glycol (PEG) chain with eleven repeating ethylene glycol units, terminating in a hydrazide functional group (-NH-NH2). This reagent is primarily used for the covalent modification of biomolecules, such as proteins, peptides, and antibodies. The hydrazide group specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.

Q2: How do I introduce a reactive aldehyde group onto my protein for this compound labeling?

A2: For glycoproteins, aldehyde groups can be generated on the carbohydrate moieties by mild oxidation of cis-diols using sodium periodate (NaIO₄). This method is advantageous as it often targets glycans away from the protein's active sites.[1] For proteins without accessible carbohydrates, aldehyde or ketone groups can be introduced through genetic encoding of unnatural amino acids or by enzymatic modification of specific peptide tags.

Q3: What are the optimal reaction conditions for this compound conjugation?

A3: The formation of the hydrazone bond is pH-dependent. The reaction is typically most efficient in a slightly acidic buffer, with an optimal pH range of 4.5 to 6.0. However, for proteins that are sensitive to acidic conditions, the reaction can be performed at a neutral pH (6.5-7.4), though the reaction rate will be slower. To accelerate the reaction at neutral pH, a catalyst such as aniline can be used.

Q4: What is steric hindrance in the context of this compound labeling?

A4: Steric hindrance occurs when the three-dimensional structure of the target molecule physically blocks the this compound from accessing the reactive aldehyde or ketone group. This can be due to the reactive site being located in a pocket or cleft of the protein, or being surrounded by bulky amino acid residues. The PEG chain itself, although designed to be flexible, can also contribute to steric hindrance, especially in crowded molecular environments.

Q5: What are the signs that my this compound labeling is being affected by steric hindrance?

A5: Common indicators of steric hindrance include:

  • Low labeling efficiency: A significantly lower than expected yield of the PEGylated conjugate.

  • Incomplete reaction: Even with a large excess of the this compound reagent, a portion of the target molecule remains unlabeled.

  • Non-specific labeling: If multiple potential labeling sites are present, the reagent may preferentially react with more accessible, but less desired, sites.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Inefficient Aldehyde Generation - Ensure the sodium periodate solution is freshly prepared and protected from light. - Optimize the periodate concentration and reaction time. For selective oxidation of sialic acids, use 1-2 mM NaIO₄ for 15-30 minutes on ice. For other sugars, a higher concentration (e.g., 10 mM) may be needed. - After oxidation, immediately remove excess periodate using a desalting column to prevent over-oxidation.
Suboptimal Reaction pH - The optimal pH for hydrazone formation is between 4.5 and 6.0. Perform the conjugation in a suitable buffer, such as sodium acetate. - If your protein is not stable at acidic pH, perform the reaction at pH 7.0-7.4 and consider adding a catalyst.
Slow Reaction Kinetics at Neutral pH - Add aniline to a final concentration of 1-10 mM to catalyze the reaction. Aniline can significantly increase the rate of hydrazone formation at neutral pH.[2][3][4]
Steric Hindrance at the Labeling Site - Introduce a longer spacer arm: If steric hindrance is suspected, consider using a PEG-hydrazide with a longer PEG chain (e.g., m-PEG24-Hydrazide). The longer, more flexible linker can better reach sterically hindered sites. - Site-directed mutagenesis: If possible, move the target residue to a more accessible location on the protein surface. - Partial denaturation: In some cases, mild and reversible denaturation of the protein can expose buried reactive sites. This should be approached with caution to avoid irreversible unfolding.
Degraded this compound Reagent - Store the this compound reagent according to the manufacturer's instructions, typically desiccated and at a low temperature. - Allow the reagent to warm to room temperature before opening to prevent condensation. - Use freshly prepared solutions of the reagent for conjugation.
Problem 2: Poor Solubility or Aggregation of the Conjugate
Possible Cause Recommended Solution
Insufficient PEGylation - Increase the molar excess of this compound to achieve a higher degree of labeling. - The hydrophilic PEG chain enhances solubility; a higher number of attached PEGs can prevent aggregation.
Hydrophobic Nature of the Target Molecule - If the target molecule is highly hydrophobic, a longer PEG chain (e.g., m-PEG24-Hydrazide or larger) may be necessary to impart sufficient hydrophilicity.
Incorrect Buffer Conditions - Ensure the final conjugate is in a buffer that is appropriate for its stability and solubility. This may require screening of different buffer compositions and pH values.

Quantitative Data on Labeling Parameters

Table 1: Effect of PEG Linker Length on In Vivo Performance
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
Antibody-Drug ConjugatePEG8Faster blood clearance compared to non-PEGylated
Antibody-Drug ConjugatePEG24Slower clearance compared to PEG8
Data synthesized from multiple sources to illustrate general trends.[5]
Table 2: pH Stability of Hydrazone Bonds
Hydrazone TypepHHalf-life (t½)
Aliphatic Aldehyde-derived5.5< 2 minutes
Aliphatic Aldehyde-derived7.420 - 150 minutes (structure-dependent)
Aromatic Aldehyde-derived5.5> 48 hours
Aromatic Aldehyde-derived7.4> 72 hours
This table illustrates the general stability of hydrazone bonds. Acylhydrazones, like those formed from PEG-hydrazides, are generally more stable at neutral pH than alkylhydrazones but are still susceptible to hydrolysis under acidic conditions.
Table 3: Aniline-Catalyzed Hydrazone Ligation Rate Enhancement
ReactantsCatalyst (Aniline)pHRate Constant (k₁) Enhancement
Peptide-Hydrazide + GlyoxylylNone4.51x (0.0031 M⁻¹s⁻¹)
Peptide-Hydrazide + Glyoxylyl10 mM4.5~70-fold (0.21 M⁻¹s⁻¹)
Peptide-Hydrazide + BenzaldehydeNone4.51x (2.6 M⁻¹s⁻¹)
Peptide-Hydrazide + Benzaldehyde10 mM4.5~70-fold (190 M⁻¹s⁻¹)
Peptide-Hydrazide + Benzaldehyde100 mM4.5~770-fold (2000 M⁻¹s⁻¹)
This data demonstrates the significant acceleration of hydrazone bond formation in the presence of an aniline catalyst.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the mild oxidation of sialic acid residues on a glycoprotein to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., antibody) at 1-10 mg/mL in Oxidation Buffer

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 15 mM Glycerol in Oxidation Buffer

  • Desalting column

Procedure:

  • Glycoprotein Preparation: Prepare the glycoprotein solution in ice-cold Oxidation Buffer.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.

  • Oxidation Reaction:

    • To the glycoprotein solution on ice, add the 20 mM NaIO₄ stock solution to a final concentration of 1 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching: Stop the reaction by adding the Quenching Solution. Incubate for 5-10 minutes on ice.

  • Purification: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with the desired conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5) to remove excess periodate and glycerol.

Protocol 2: this compound Labeling of an Aldehyde-Containing Protein

This protocol details the conjugation of this compound to a protein with generated aldehyde groups.

Materials:

  • Oxidized protein from Protocol 1 in Conjugation Buffer

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5 (for uncatalyzed) or 100 mM PBS, pH 7.2 (for catalyzed)

  • This compound

  • Aniline (for catalyzed reaction)

  • DMSO (for dissolving the PEG reagent)

  • Purification system (e.g., SEC-HPLC, dialysis)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • To the purified, oxidized protein solution, add the this compound stock solution to achieve a 20- to 50-fold molar excess of the PEG reagent over the protein.

    • For catalyzed reaction at neutral pH: Add aniline to a final concentration of 10 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound and other reaction components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the mass shift, and use techniques like RP-HPLC, SEC-HPLC, or mass spectrometry to confirm conjugation and assess purity.

Visualizations

Steric_Hindrance cluster_protein Protein Surface Protein Protein Buried Aldehyde Group PEG_short This compound PEG_short->Protein:f0 Steric Hindrance (No Reaction) PEG_long m-PEG24-Hydrazide PEG_long->Protein:f1 Successful Labeling

Caption: Overcoming steric hindrance with a longer PEG linker.

Experimental_Workflow A 1. Glycoprotein in Oxidation Buffer (pH 5.5) B 2. Add NaIO₄ (1 mM) Incubate 30 min on ice (dark) A->B Oxidation C 3. Quench with Glycerol B->C Stop Reaction D 4. Purify via Desalting Column (Buffer exchange to pH 5.5-7.2) C->D E 5. Add this compound (Optional: Add Aniline Catalyst) D->E Conjugation F 6. Incubate 2-4h RT or O/N 4°C E->F G 7. Purify Conjugate (SEC / Dialysis) F->G Purification H 8. Characterize (SDS-PAGE, HPLC, MS) G->H Analysis

Caption: Workflow for this compound labeling of glycoproteins.

Signaling_Pathway cluster_reaction Hydrazone Formation at Neutral pH Aldehyde Protein-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Hydrazide Hydrazide m-PEG11-NHNH₂ Hydrazide->Intermediate Product Protein-CH=N-NH-PEG11 Intermediate->Product - H₂O (Slow Step) Catalyst Aniline Catalyst->Intermediate Accelerates Dehydration

Caption: Aniline catalysis of hydrazone bond formation.

References

Validation & Comparative

Assessing the Labeling Efficiency of m-PEG11-Hydrazide Against Other Hydrazide Tags: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a labeling reagent is paramount to experimental success. This guide provides a detailed comparison of m-PEG11-Hydrazide with other commonly used hydrazide tags, focusing on their application in labeling glycoproteins and antibodies. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate an informed selection of the most suitable hydrazide tag for specific research needs.

Quantitative Comparison of Hydrazide Tag Labeling Efficiency

Hydrazide TagStructure/TypeLabeling Yield (%)Key Characteristics
This compound Methoxy-Polyethylene Glycol (11 units)High (Expected)Increases solubility and reduces immunogenicity of the conjugate. The PEG spacer can minimize steric hindrance.
Biotin Hydrazide Biotin with no spacer1.8 ± 0.6[1]Commonly used for affinity purification, but can exhibit lower labeling efficiency.[1]
Biotin Hydrazide (long chain) Biotin with a PEG4 spacer4.2 ± 1.0[1]The PEG spacer improves labeling efficiency compared to the standard biotin hydrazide.[1]
Extended Chain Biotin Hydrazide Biotin with a longer, more hydrophobic spacer6.8 ± 0.8[1]The longer spacer further enhances labeling efficiency.
Lauryl Hydrazide Fatty Acid Hydrazide (C12)Not directly measured in the same assay, but fatty acid hydrazides are effective.Hydrophobic nature can enhance detectability in mass spectrometry but may reduce aqueous solubility.
Palmityl Hydrazide Fatty Acid Hydrazide (C16)Not directly measured in the same assay, but fatty acid hydrazides are effective.Similar to lauryl hydrazide with increased hydrophobicity.

Note: The labeling yields for biotin hydrazides were determined in a study on carbonylated human serum albumin. The expected high efficiency of this compound is based on the known benefits of PEGylation in bioconjugation, which include enhanced solubility and reduced steric hindrance.

Experimental Protocols

Reproducible and reliable results in bioconjugation hinge on well-defined experimental protocols. The following are detailed methodologies for the key experiments of glycoprotein labeling and the determination of labeling efficiency.

Protocol 1: Glycoprotein Labeling via Periodate Oxidation and Hydrazide Conjugation

This protocol describes the site-specific labeling of glycoproteins on their carbohydrate moieties.

Materials:

  • Glycoprotein (e.g., antibody) solution

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 15 mM Glycerol

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0

  • This compound or other hydrazide tag

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare a solution of the glycoprotein at 1-10 mg/mL in Oxidation Buffer.

  • Oxidation:

    • Freshly prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 15 mM and incubate for 15 minutes at room temperature.

  • Buffer Exchange: Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with the Conjugation Buffer.

  • Hydrazide Conjugation:

    • Dissolve the hydrazide tag in DMSO to prepare a 50 mM stock solution.

    • Add the hydrazide stock solution to the oxidized glycoprotein solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification: Remove excess hydrazide reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of Labeling Efficiency

This protocol outlines a method to quantify the extent of labeling.

Materials:

  • Labeled glycoprotein from Protocol 1

  • Unlabeled glycoprotein (control)

  • Method-specific reagents (e.g., HABA/avidin for biotinylated proteins, or appropriate standards for HPLC or mass spectrometry)

Procedure:

  • Quantification of Protein Concentration: Determine the protein concentration of both the labeled and unlabeled glycoprotein solutions using a standard protein assay (e.g., BCA assay).

  • Quantification of Incorporated Tag:

    • For Biotinylated Proteins (HABA Assay): Use a commercially available HABA (4'-hydroxyazobenzene-2-carboxylic acid)-avidin assay to determine the moles of biotin per mole of protein. The displacement of HABA from avidin by biotin results in a decrease in absorbance at 500 nm.

    • For PEGylated Proteins (HPLC or Mass Spectrometry):

      • RP-HPLC: Analyze the labeled and unlabeled protein by reverse-phase high-performance liquid chromatography. The retention time of the labeled protein will shift compared to the unlabeled protein. The ratio of the peak areas can be used to estimate the labeling efficiency.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the mass of the unlabeled and labeled protein. The mass shift will correspond to the mass of the attached hydrazide tag. The relative intensities of the peaks for the unlabeled and labeled species can be used to calculate the labeling efficiency.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and a biological context for labeled glycoproteins, the following diagrams are provided.

G cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_analysis Analysis Glycoprotein Glycoprotein (e.g., Antibody) Periodate Sodium meta-periodate Glycoprotein->Periodate Oxidation of cis-diols Aldehyde Aldehyde-containing Glycoprotein Periodate->Aldehyde Hydrazide This compound (or other tag) Hydrazone Labeled Glycoprotein (Hydrazone bond) Hydrazide->Hydrazone Aldehyde_ref Aldehyde-containing Glycoprotein Aldehyde_ref->Hydrazide Purification Purification (Desalting) Efficiency Labeling Efficiency Determination (e.g., HPLC, MS) Purification->Efficiency Hydrazone_ref Labeled Glycoprotein Hydrazone_ref->Purification

Caption: Experimental workflow for glycoprotein labeling and efficiency assessment.

EGFR_Signaling EGF EGF EGFR EGFR (Glycoprotein Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway initiated by a glycoprotein receptor.

References

A Comparative Guide to Mass Spectrometry Techniques for Characterizing m-PEG11-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical aspect of therapeutic development. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This guide provides an objective comparison of mass spectrometry (MS) techniques for the characterization of molecules conjugated with m-PEG11-Hydrazide, a discrete PEG linker. The performance of key MS methodologies is compared, supported by experimental data and detailed protocols.

Mass Spectrometry for the Analysis of this compound Conjugates

Mass spectrometry is an indispensable analytical tool for the detailed structural elucidation of bioconjugates, providing valuable information on molecular weight, conjugation efficiency, and structural integrity. For discrete PEG linkers like this compound, mass spectrometry offers high-resolution analysis, enabling precise characterization. The two most common ionization techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and large biomolecules. It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range. When coupled with liquid chromatography (LC), ESI-MS provides a powerful platform for the separation and characterization of complex mixtures.

Advantages of ESI-MS:

  • High sensitivity and resolution.

  • Amenable to coupling with liquid chromatography for online separation and analysis.

  • Soft ionization preserves non-covalent interactions under native conditions.

  • Suitable for a wide range of analytes, from small molecules to large proteins.

Limitations of ESI-MS:

  • Formation of multiple charge states can complicate spectra, requiring deconvolution algorithms for data interpretation.

  • Susceptible to ion suppression effects from salts and other matrix components.

  • May induce fragmentation of labile molecules in the source.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is another soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. This process facilitates the desorption and ionization of the analyte, typically producing singly charged ions. MALDI is known for its high throughput and tolerance to buffers and salts.

Advantages of MALDI-MS:

  • Primarily produces singly charged ions, leading to simpler spectra.

  • High tolerance to salts and buffers.

  • High-throughput capability.

  • Suitable for a broad mass range.[1]

Limitations of MALDI-MS:

  • Matrix-related background signals can interfere with the analysis of low-mass analytes.

  • Less amenable to direct coupling with liquid chromatography compared to ESI.

  • Potential for in-source decay (fragmentation) of labile molecules.[2]

Quantitative Comparison of Ionization Techniques

The choice between ESI-MS and MALDI-MS often depends on the specific analytical requirements, such as the need for online separation, sample throughput, and the complexity of the sample.

FeatureESI-MSMALDI-MS
Ionization Type Soft ionization, solution-phaseSoft ionization, solid-phase
Primary Ion Species Multiply charged ions (e.g., [M+nH]n+)Singly charged ions (e.g., [M+H]+, [M+Na]+)
Mass Range Wide, dependent on m/z and charge stateVery wide, suitable for high mass molecules
Sensitivity High (femtomole to attomole)High (femtomole to picomole)
Salt Tolerance Low to moderateHigh
LC Coupling Readily compatiblePossible, but less common and more complex
Throughput Moderate to high (with autosampler)High
Sample Consumption Low (µL/min flow rates)Low (µL spotted)
Data Complexity Higher (due to multiple charge states)Lower (simpler spectra)

Experimental Protocols

LC-ESI-MS Protocol for this compound Conjugate Analysis

This protocol is adapted for the analysis of a discrete PEG-hydrazide conjugate.

Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (Q-TOF or Orbitrap):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Mass Range: 100 - 2000 m/z.

MALDI-TOF MS Protocol for this compound Conjugate Analysis

This protocol is a general guideline for the analysis of small, discrete PEG conjugates.

Sample and Matrix Preparation:

  • Analyte Solution: Dissolve the this compound conjugate in a suitable solvent (e.g., water or acetonitrile) to a concentration of approximately 1-10 pmol/µL.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).

Sample Spotting (Dried Droplet Method):

  • Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely at room temperature.

Mass Spectrometry (TOF Analyzer):

  • Ionization Mode: Positive ion.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser power necessary for good signal intensity to minimize in-source fragmentation.

  • Mass Range: Set a mass range appropriate for the expected molecular weight of the conjugate.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

Fragmentation Techniques for Structural Elucidation

Tandem mass spectrometry (MS/MS) is crucial for obtaining detailed structural information about the conjugate, including the site of PEGylation and the integrity of the linker. The most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID)

CID is a "slow heating" method where precursor ions are activated by collision with an inert gas, leading to fragmentation primarily at the most labile bonds. For peptides, this typically results in b- and y-type fragment ions from cleavage of the peptide backbone amide bonds.[3]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique performed in a higher-pressure collision cell. It provides higher fragmentation energy than conventional CID, often resulting in a more extensive fragmentation pattern, including immonium ions and other diagnostic fragment ions.[3]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone, producing c- and z-type fragment ions, while preserving labile post-translational modifications.[3]

Comparison of Fragmentation Techniques

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Fragmentation Principle Collisional activation (slow heating)Collisional activation (higher energy)Electron transfer
Primary Fragment Ions b- and y-ionsb- and y-ions (often with higher abundance of immonium ions)c- and z-ions
Preservation of PTMs Poor for labile modificationsModerateGood for labile modifications
Precursor Charge State Effective for doubly and triply charged ionsEffective for doubly and triply charged ionsMore effective for higher charge state precursors (>2+)
Peptide Backbone Coverage Can be incomplete, especially for longer peptidesGenerally provides good coverageOften provides complementary and extensive coverage
Instrumentation Widely available on most tandem mass spectrometersAvailable on Orbitrap and some Q-TOF instrumentsAvailable on ion trap and Orbitrap instruments

Alternative Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and conformation of the conjugate in solution. 1H NMR can be used to confirm the presence of the PEG moiety and the hydrazone linkage, and to determine the degree of substitution.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is a useful technique for assessing the purity of the conjugate and detecting the presence of aggregates or unconjugated starting materials. When coupled with multi-angle light scattering (SEC-MALS), it can provide accurate molecular weight determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can be used to assess the purity of the conjugate and to quantify the amount of unreacted starting materials.

Comparison with Alternative Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight, confirmation of conjugation, structural information (MS/MS)High sensitivity, high resolution, provides detailed structural informationCan be complex to interpret, may require specialized instrumentation
NMR Spectroscopy Detailed chemical structure, confirmation of covalent linkages, conformational informationNon-destructive, provides unambiguous structural informationLower sensitivity than MS, can be complex for large molecules, requires larger sample amounts
Size Exclusion Chromatography (SEC) Purity, presence of aggregates, estimation of molecular sizeSimple and robust, good for assessing sample homogeneityLow resolution, provides an estimation of size rather than precise mass
RP-HPLC Purity, quantification of componentsHigh resolution, widely available, robust for quality controlProvides limited structural information, separation can be challenging for complex conjugates

Visualizing the Workflow

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification cluster_characterization Characterization Molecule A Molecule A Conjugation_Reaction Conjugation Reaction Molecule A->Conjugation_Reaction mPEG11_Hydrazide This compound mPEG11_Hydrazide->Conjugation_Reaction Crude_Conjugate Crude Conjugate Conjugation_Reaction->Crude_Conjugate Purification Purification (e.g., HPLC, SEC) Crude_Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate MS_Analysis Mass Spectrometry (ESI-MS, MALDI-MS) Purified_Conjugate->MS_Analysis Alternative_Methods Alternative Methods (NMR, SEC, HPLC) Purified_Conjugate->Alternative_Methods Final_Data Comprehensive Characterization Data MS_Analysis->Final_Data Alternative_Methods->Final_Data

signaling_pathway Sample This compound Conjugate Ionization Ionization Sample->Ionization ESI Electrospray Ionization (ESI) Ionization->ESI MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) Ionization->MALDI Mass_Analyzer Mass Analyzer (TOF, Orbitrap, etc.) ESI->Mass_Analyzer MALDI->Mass_Analyzer MS1_Spectrum MS1 Spectrum (Intact Mass) Mass_Analyzer->MS1_Spectrum Fragmentation Fragmentation Mass_Analyzer->Fragmentation Precursor Ion Selection CID CID Fragmentation->CID HCD HCD Fragmentation->HCD ETD ETD Fragmentation->ETD MS2_Spectrum MS2 Spectrum (Structural Information) CID->MS2_Spectrum HCD->MS2_Spectrum ETD->MS2_Spectrum

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. High-resolution mass spectrometry, particularly ESI-MS coupled with liquid chromatography, offers a powerful platform for detailed structural elucidation, providing information on molecular weight and conjugation sites. MALDI-MS serves as a valuable high-throughput alternative, especially for rapid screening and analysis of complex mixtures. The choice of fragmentation technique—CID, HCD, or ETD—depends on the specific structural information required, with ETD being particularly advantageous for preserving labile modifications. Complementary techniques such as NMR, SEC, and RP-HPLC provide orthogonal information that is essential for a comprehensive understanding of the conjugate's purity, structure, and stability. By employing a combination of these techniques, researchers can ensure the thorough characterization of this compound conjugates, a critical step in the development of novel biotherapeutics.

References

Polysarcosine: A Superior Alternative to PEG for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Polysarcosine (pSar) and Poly(ethylene glycol) (PEG) reveals pSar's significant advantages in biocompatibility, immunogenicity, and therapeutic efficacy, positioning it as a next-generation polymer for drug development.

For decades, Poly(ethylene glycol) (PEG) has been the gold standard for polymer-drug conjugation, a process known as PEGylation, which enhances drug solubility, stability, and circulation half-life.[1] However, growing concerns over PEG's immunogenicity and the "Accelerated Blood Clearance (ABC) phenomenon" have driven the search for superior alternatives.[2][3] Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine, has emerged as a highly promising successor, demonstrating comparable or enhanced performance without the associated drawbacks of PEG.[1][4]

Key Performance Metrics: pSar vs. PEG

An objective comparison of pSar and PEG across critical performance parameters highlights the advantages of pSar for researchers, scientists, and drug development professionals.

Physicochemical Properties

Both pSar and PEG are highly water-soluble polymers that can be used to create a hydrophilic shield around a drug molecule or nanoparticle. This "stealth" property reduces non-specific protein binding and uptake by the reticuloendothelial system, thereby prolonging circulation time. Studies have shown that pSar and PEG have similar hydrodynamic radii at comparable molecular weights, indicating that they possess a similar three-dimensional structure in solution. However, pSar has a slightly stiffer polymer backbone, with a Kuhn statistical segment length of 1.5 nm compared to 1.1 nm for PEG in phosphate-buffered saline (PBS).

PropertyPolysarcosine (pSar)Poly(ethylene glycol) (PEG)References
Composition Poly(N-methylated glycine)Poly(ethylene oxide)
Biodegradability Biodegradable to natural amino acidNon-biodegradable
Kuhn Length (in PBS) 1.5 nm1.1 nm
Hydrodynamic Radius Comparable to PEG at similar MWGold standard for stealth properties
Biocompatibility and Immunogenicity

The most significant advantage of pSar over PEG lies in its superior biocompatibility and lack of immunogenicity. A growing body of evidence indicates that a substantial portion of the population has pre-existing anti-PEG antibodies due to widespread exposure to PEG in consumer products. This can lead to hypersensitivity reactions and the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of a PEGylated drug are rapidly cleared from circulation, reducing therapeutic efficacy. In contrast, pSar is non-immunogenic and does not induce an antibody response, thus avoiding the ABC phenomenon.

FeaturePolysarcosine (pSar)Poly(ethylene glycol) (PEG)References
Immunogenicity Non-immunogenicCan elicit anti-PEG antibodies
ABC Phenomenon Avoids ABC phenomenonProne to inducing ABC phenomenon
Toxicity Low toxicity, degrades to natural amino acidPotential for accumulation and toxicity
Therapeutic Efficacy and Drug Delivery

In preclinical studies, pSar-conjugated therapeutics have demonstrated comparable or superior efficacy to their PEGylated counterparts. For instance, a pSar-interferon conjugate was found to be significantly more potent in inhibiting tumor growth and elicited considerably fewer anti-interferon antibodies in mice compared to a PEG-interferon conjugate. Furthermore, pSar-modified nanoparticles have shown enhanced cellular uptake compared to PEGylated nanoparticles, which can be advantageous for intracellular drug delivery.

ApplicationPolysarcosine (pSar)Poly(ethylene glycol) (PEG)References
In Vitro Activity (IC50) Can be more potent than PEG-conjugatesEstablished benchmark
In Vivo Tumor Growth Inhibition Demonstrated superior efficacy over PEG-conjugatesEffective, but can be limited by immunogenicity
Drug Delivery (Nanoparticles) Facilitates cellular endocytosisCan hinder cellular endocytosis

Manufacturing and Synthesis

The synthesis of both polymers is well-established, with distinct methodologies.

AspectPolysarcosine (pSar)Poly(ethylene glycol) (PEG)References
Synthesis Method Ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA)Ethoxylation (stepwise addition of ethylene oxide),
Control over Molecular Weight High degree of control, narrow dispersityPolydisperse products are common,
Scalability Scalable and efficient methods are being developedWell-established industrial process,

Visualizing the Comparison: Diagrams and Workflows

To further illustrate the comparative aspects of pSar and PEG, the following diagrams are provided.

cluster_pSar Polysarcosine (pSar) cluster_PEG Poly(ethylene glycol) (PEG) pSar_structure -[N(CH3)-CH2-C(O)]n- PEG_structure -[-CH2-CH2-O-]n-

Figure 1. Chemical structures of pSar and PEG.

start Start: Polymer-Drug Conjugate injection Intravenous Injection start->injection circulation Systemic Circulation injection->circulation protein_binding Protein Binding (Opsonization) circulation->protein_binding Reduced with 'stealth' polymer target Target Tissue Accumulation circulation->target Enhanced with long circulation clearance Reticuloendothelial System (RES) Clearance protein_binding->clearance efficacy Therapeutic Efficacy target->efficacy

Figure 2. In vivo fate of polymer-drug conjugates.

cluster_pSar Polysarcosine (pSar) cluster_PEG Poly(ethylene glycol) (PEG) pSar_conjugate pSar-Drug Conjugate no_antibodies No Anti-pSar Antibodies pSar_conjugate->no_antibodies long_circulation Sustained Circulation no_antibodies->long_circulation PEG_conjugate PEG-Drug Conjugate antibodies Anti-PEG Antibodies PEG_conjugate->antibodies Repeated Dosing abc Accelerated Blood Clearance (ABC) antibodies->abc

Figure 3. Immunogenicity comparison of pSar and PEG.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of polymer-drug conjugates on cancer cell lines.

Materials:

  • Cell lines (e.g., MCF-7, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Polymer-drug conjugates (pSar-drug and PEG-drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the pSar-drug and PEG-drug conjugates in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT/XTT Addition:

    • MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • XTT: Add 50 µL of the XTT reagent solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value.

Protein Binding Assay (ELISA)

Objective: To quantify the binding of anti-PEG antibodies to PEGylated proteins.

Materials:

  • Microtiter plates pre-coated with a monoclonal antibody to PEG

  • PEGylated protein standards and samples

  • Biotinylated PEG

  • Streptavidin-HRP conjugate

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Assay buffer

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of PEGylated protein standards and test samples in assay buffer.

  • Competitive Binding: Add 50 µL of standards or samples to the wells of the antibody-coated plate. Then, add 50 µL of biotinylated PEG to all wells (except non-specific binding wells). Incubate for 1 hour at room temperature.

  • Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of PEGylated protein in the sample.

  • Data Analysis: Generate a standard curve and determine the concentration of PEGylated protein in the samples.

Evaluation of Accelerated Blood Clearance (ABC) Phenomenon

Objective: To determine if repeated administration of a polymer-coated nanocarrier leads to its rapid clearance from the bloodstream.

Materials:

  • Animal model (e.g., rats or mice)

  • Polymer-coated nanocarriers (e.g., pSar-liposomes and PEG-liposomes) containing a label (e.g., a fluorescent dye or a radiolabel)

  • Blood collection supplies

  • Instrumentation for quantifying the label in blood samples (e.g., fluorescence plate reader or gamma counter)

Procedure:

  • First Injection (Induction Phase): Inject a group of animals intravenously with a dose of the polymer-coated nanocarriers.

  • Time Interval: Allow a specific time interval (e.g., 7 days) for the potential development of an immune response.

  • Second Injection (Effectuation Phase): Administer a second intravenous injection of the same nanocarrier to the same group of animals.

  • Blood Sampling: Collect blood samples at various time points after the second injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Quantification: Measure the concentration of the labeled nanocarrier in the blood samples.

  • Data Analysis: Plot the blood concentration of the nanocarrier over time and calculate the pharmacokinetic parameters, such as the area under the curve (AUC) and the circulation half-life. A significant reduction in these parameters after the second injection compared to a control group receiving only a single injection is indicative of the ABC phenomenon.

Synthesis of Polysarcosine via Ring-Opening Polymerization (ROP)

Objective: To synthesize well-defined polysarcosine with controlled molecular weight and narrow dispersity.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Primary amine initiator (e.g., benzylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Monomer and Initiator Preparation: Sar-NCA monomer and the primary amine initiator are dissolved in an anhydrous solvent under an inert atmosphere.

  • Polymerization: The initiator is added to the monomer solution to initiate the ring-opening polymerization. The reaction is allowed to proceed at a specific temperature (e.g., room temperature or slightly elevated) for a set period. The molecular weight of the resulting pSar is controlled by the monomer-to-initiator ratio.

  • Termination: The polymerization is typically terminated by the complete consumption of the monomer.

  • Purification: The synthesized polysarcosine is precipitated in a non-solvent like cold diethyl ether, collected by filtration, and dried under vacuum.

  • Characterization: The molecular weight and dispersity of the pSar are determined by techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The comprehensive analysis of polysarcosine as a PEG alternative provides compelling evidence for its adoption in the next generation of polymer-based therapeutics. Its non-immunogenic nature, biodegradability, and demonstrated efficacy make it a superior choice for overcoming the limitations of PEGylation. For researchers and drug developers, the transition to polysarcosine offers a promising pathway to safer and more effective treatments.

References

Hydrazide-Based Conjugation vs. Primary Amine Chemistry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is a cornerstone for the development of therapeutics, diagnostics, and research tools. The choice of chemical strategy is critical, dictating the specificity, stability, and functionality of the resulting conjugate. This guide provides an objective comparison between two prevalent methods: hydrazide-based conjugation and primary amine chemistry, with a focus on N-hydroxysuccinimide (NHS) esters.

Hydrazide-based chemistry offers a highly specific approach by targeting carbonyl groups (aldehydes and ketones), which can be selectively introduced into biomolecules. In contrast, primary amine chemistry, most commonly employing NHS esters, reacts with the abundant lysine residues and the N-terminus of proteins, forming stable amide bonds.[1] This guide will delve into the nuances of each methodology, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureHydrazide-Based ConjugationPrimary Amine Chemistry (NHS Esters)
Target Functional Group Aldehydes and ketonesPrimary amines (Lysine residues, N-terminus)
Resulting Linkage Hydrazone bondAmide bond
Specificity High, targets specific, often engineered, sitesLower, targets multiple, naturally abundant sites
Bond Stability Reversible under acidic conditions, tunableHighly stable and effectively irreversible under physiological conditions[]
Reaction pH Typically pH 5.0-7.0[3]Typically pH 7.2-8.5[4]
Key Advantages Site-specific conjugation, potential for cleavable linkers, orthogonal to other chemistriesHigh reactivity with readily available targets, forms robust bonds
Key Considerations Requires the presence or introduction of carbonyl groupsCan result in a heterogeneous mixture of products, potential for loss of protein function if amines in the active site are modified[5]

Quantitative Performance Comparison

While direct head-to-head comparisons in a single study are not always available, the following table summarizes reported yields and stability data from various sources to provide a quantitative perspective.

ParameterHydrazide-Based ConjugationPrimary Amine Chemistry (NHS Esters)
Reported Conjugation Yield Can achieve high yields, with reports of over 90% for immobilization of oxidized glycoproteins to hydrazide resins. A study on site-specific C-terminal PEGylation reported yields of 60-75%.Can also achieve high yields, with mono-PEGylated products obtainable at up to 75% under optimized conditions. However, the reaction often produces a heterogeneous mixture.
Bond Stability (Half-life) The hydrazone bond is significantly less stable than an amide bond, particularly in acidic environments. The rate constant for the acid-catalyzed hydrolysis of an oxime (a related C=N bond) was nearly 1000-fold lower than for simple hydrazones. This pH-dependent lability can be advantageous for controlled release applications.The amide bond is exceptionally stable under physiological conditions, with a reported half-life of 267 years.

Reaction Mechanisms and Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in Graphviz DOT language.

Hydrazide-Based Conjugation Workflow

hydrazide_workflow cluster_step1 Step 1: Carbonyl Introduction (Optional) cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification protein Glycoprotein oxidized_protein Aldehyde-tagged Protein protein->oxidized_protein Periodate Oxidation conjugate Hydrazone-linked Conjugate oxidized_protein->conjugate hydrazide Hydrazide-modified Molecule hydrazide->conjugate purification Size-Exclusion Chromatography conjugate->purification

Caption: Workflow for hydrazide-based conjugation.

Primary Amine (NHS Ester) Chemistry Workflow

nhs_workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification protein Protein with Primary Amines reaction Reaction at pH 7.2-8.5 protein->reaction nhs_ester NHS Ester-modified Molecule nhs_ester->reaction conjugate Amide-linked Conjugate reaction->conjugate quench Quench with Tris or Glycine conjugate->quench purification Desalting Column or Dialysis quench->purification

References

Assessing the Potential Immunogenicity of m-PEG11-Hydrazide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase drug solubility, stability, and circulation half-life while reducing immunogenicity. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reduced efficacy, and potential hypersensitivity reactions.[1][2] The prevalence of pre-existing anti-PEG antibodies in the general population further complicates the immunogenicity assessment of these conjugates.[1][3]

This guide provides a framework for assessing the potential immunogenicity of m-PEG11-Hydrazide conjugates. Given the absence of specific clinical data for this short-chain PEG conjugate, this guide extrapolates from the broader knowledge of PEG immunogenicity, comparing it with other PEG alternatives and providing supporting experimental data and protocols for its evaluation.

Factors Influencing PEG Immunogenicity

The immunogenicity of a PEG conjugate is not solely determined by the PEG moiety itself but is influenced by a combination of factors related to the PEG chain, the conjugated molecule, and the host's immune system.

  • Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally considered more immunogenic than lower molecular weight PEGs.[1] Shorter PEG chains, such as in this compound, are expected to have a lower intrinsic immunogenicity.

  • Structure: Linear PEGs are most common, but branched or multi-arm PEGs can exhibit different immunogenic profiles.

  • Terminal Functional Groups: While the methoxy (m) group is common, different terminal functionalities can influence the immune response.

  • Conjugated Molecule: The nature of the molecule to which PEG is attached (e.g., protein, peptide, small molecule) plays a significant role. Proteins, being immunogenic themselves, can act as carriers, promoting an immune response against the hapten-like PEG.

  • Dosage and Administration Route: The dose, frequency, and route of administration can all impact the development of an anti-PEG immune response.

The hydrazide linker in an this compound conjugate introduces a specific chemical moiety. While data on the immunogenicity of hydrazide linkers in this context is scarce, any novel chemical linkage should be considered a potential source of immunogenicity and be evaluated.

Data Presentation: Comparative Immunogenicity Data

The following tables summarize quantitative data on the immunogenicity of various PEGylated drugs and compare PEGylation with alternative polymer technologies.

Table 1: Incidence of Anti-PEG Antibodies in Patients Treated with PEGylated Drugs

PEGylated DrugTherapeutic ProteinPEG Size (kDa)Incidence of Pre-existing Anti-PEG AbIncidence of Treatment-Induced Anti-PEG AbClinical OutcomeReference
PegloticaseUricase2 x 4040%~90%Loss of efficacy, infusion reactions
PegaspargaseL-asparaginase5~5-25%2-32%Hypersensitivity, reduced efficacy
Peginterferon alfa-2aInterferon alfa-2a40 (branched)Not Reported~1-5%Neutralizing antibodies can reduce efficacy
Peginterferon alfa-2bInterferon alfa-2b12Not Reported~1-5%Neutralizing antibodies can reduce efficacy
Doxil® (liposomal)Doxorubicin2~7-42%VariableAccelerated blood clearance

Note: Incidence rates can vary significantly depending on the patient population, assay sensitivity, and study design.

Table 2: Comparison of PEGylation with Alternative Stealth Polymers

PolymerKey AdvantagesKey DisadvantagesReported Immunogenicity
Polyethylene Glycol (PEG) Clinically validated, readily available, established chemistryPotential for immunogenicity (anti-PEG Ab), non-biodegradable, can accumulate in tissuesVaries with MW and conjugate; pre-existing and induced antibodies are a known issue.
Polysarcosine (pSar) Low immunogenicity, biodegradable, excellent solubilityLess clinical data available compared to PEGGenerally considered to have very low immunogenicity.
Poly(2-oxazoline)s (POZ) Tunable properties, low immunogenicity, good stabilityPotential for residual toxic monomers, less established than PEGStudies suggest lower immunogenicity compared to PEG of similar molecular weight.
Zwitterionic Polymers Excellent anti-fouling properties, biomimetic, low immunogenicityCan be challenging to synthesize and conjugateGenerally show very low immunogenicity due to their charge neutrality and strong hydration.
Polyglycerol (PG) Highly hydrophilic, biocompatible, multivalent for conjugationCan be complex to synthesize with controlled molecular weightGenerally considered to have low immunogenicity.
XTENylation (Polypeptides) Biodegradable, non-immunogenic, precise molecular weightCan be costly to produce, potential for proteolytic degradationDesigned to be non-immunogenic by using a repertoire of natural amino acids.

Experimental Protocols for Immunogenicity Assessment

A thorough assessment of the immunogenicity of an this compound conjugate requires a multi-faceted approach, including in-vitro and in-vivo assays.

Anti-PEG Antibody Detection by ELISA

The enzyme-linked immunosorbent assay (ELISA) is the most common method for detecting and quantifying anti-PEG antibodies (both IgG and IgM) in biological samples.

Detailed Protocol for Anti-PEG IgG ELISA:

  • Plate Coating:

    • Coat high-binding 96-well microplates with 100 µL/well of a PEG-conjugate (e.g., m-PEG-BSA, 10 µg/mL in PBS) overnight at 4°C. For specificity to the this compound, a conjugate of this compound with a carrier protein like BSA should be synthesized and used for coating.

  • Washing:

    • Wash the plates three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Sample Incubation:

    • Add 100 µL of diluted serum or plasma samples (typically diluted 1:50 to 1:200 in blocking buffer) to the wells. Include positive and negative controls.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Detection Antibody:

    • Add 100 µL of HRP-conjugated anti-human IgG antibody (diluted in blocking buffer according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step, but increase to five times.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of 2N H2SO4 to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader.

A similar protocol can be followed for anti-PEG IgM detection by using an HRP-conjugated anti-human IgM antibody.

In-Vitro T-Cell Proliferation Assay

T-cell proliferation assays are used to assess the potential of a substance to induce a T-cell-dependent immune response, which is crucial for the generation of high-affinity antibodies.

Detailed Protocol for CFSE-based T-Cell Proliferation Assay:

  • PBMC Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Cell Culture:

    • Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

  • Antigen Stimulation:

    • Add the this compound conjugate (and appropriate controls, including the unconjugated molecule, a positive control like phytohemagglutinin (PHA), and a negative control (medium alone)) to the wells at various concentrations.

  • Incubation:

    • Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Staining for Flow Cytometry:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers, such as CD3, CD4, and CD8. A viability dye should also be included.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single CD4+ and CD8+ T-cell populations.

    • Analyze the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity (i.e., the appearance of daughter cell populations with halved fluorescence).

    • The percentage of proliferating cells or a proliferation index can be calculated.

Mandatory Visualizations

Signaling Pathway for PEG-Induced B-Cell Activation

PEG_Immunogenicity cluster_APC Antigen Presenting Cell (APC) cluster_TCell Helper T-Cell cluster_BCell B-Cell APC APC (e.g., Dendritic Cell) MHCII MHC-II APC->MHCII Processes & Presents PEG-Peptide TCR TCR MHCII->TCR Recognition Th_Cell Naive CD4+ T-Cell Activated_Th Activated Helper T-Cell Th_Cell->Activated_Th Activation BCell B-Cell Activated_Th->BCell Provides Help (Cytokines) Plasma_Cell Plasma Cell BCell->Plasma_Cell Differentiation BCR BCR Anti_PEG_Ab Anti-PEG Antibodies (IgG, IgM) Plasma_Cell->Anti_PEG_Ab Secretion PEG_Conjugate This compound Conjugate PEG_Conjugate->APC Uptake PEG_Conjugate->BCR Binding

Caption: T-cell dependent pathway of anti-PEG antibody production.

Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment (Preclinical) cluster_clinical Clinical Assessment T_Cell_Assay T-Cell Proliferation Assay (PBMCs from healthy donors) Animal_Model Animal Model (e.g., Mouse, NHP) T_Cell_Assay->Animal_Model Risk Assessment Cytokine_Assay Cytokine Release Assay (e.g., IL-6, TNF-α) Cytokine_Assay->Animal_Model Risk Assessment Dosing Single & Repeat Dosing Animal_Model->Dosing Serum_Collection Serum Sample Collection Dosing->Serum_Collection ELISA Anti-PEG IgG/IgM ELISA Serum_Collection->ELISA Phase_I_III Phase I-III Clinical Trials ELISA->Phase_I_III Informs Clinical Plan Patient_Samples Patient Serum Samples Phase_I_III->Patient_Samples Clinical_ELISA Validated Anti-PEG Ab Assay Patient_Samples->Clinical_ELISA PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Clinical_ELISA->PK_PD_Analysis Correlate with Safety_Monitoring Adverse Event Monitoring Clinical_ELISA->Safety_Monitoring Correlate with Start This compound Conjugate Start->T_Cell_Assay Start->Cytokine_Assay

Caption: A tiered workflow for assessing the immunogenicity of a PEGylated conjugate.

Comparison of PEGylation and Alternatives

PEG_Alternatives cluster_alternatives Alternative Polymers cluster_properties Key Properties PEG PEGylation Low_Immunogenicity Low Immunogenicity PEG->Low_Immunogenicity Variable Biodegradable Biodegradable PEG->Biodegradable No Clinically_Validated Clinically Validated PEG->Clinically_Validated High Manufacturing_Complexity Low Manufacturing Complexity PEG->Manufacturing_Complexity Low pSar Polysarcosine (pSar) pSar->Low_Immunogenicity High pSar->Biodegradable Yes pSar->Clinically_Validated Limited pSar->Manufacturing_Complexity Moderate POZ Poly(2-oxazoline)s (POZ) POZ->Low_Immunogenicity High POZ->Biodegradable Tunable POZ->Clinically_Validated Very Limited POZ->Manufacturing_Complexity Moderate Zwitterionic Zwitterionic Polymers Zwitterionic->Low_Immunogenicity Very High Zwitterionic->Biodegradable Variable Zwitterionic->Clinically_Validated No Zwitterionic->Manufacturing_Complexity High

Caption: Comparison of PEGylation with alternative polymers based on key properties.

Conclusion

Assessing the immunogenicity of any novel therapeutic, including an this compound conjugate, is a critical component of its preclinical and clinical development. While the short length of the PEG-11 chain is anticipated to confer a lower immunogenic potential compared to higher molecular weight PEGs, a comprehensive evaluation is essential. This should include sensitive and specific assays to detect anti-PEG antibodies and functional assays to determine the potential for T-cell activation. The data from these studies should be contextualized by comparing it with the known immunogenicity profiles of other PEGylated products and emerging alternative polymers. A thorough, risk-based approach will enable a better understanding of the potential clinical impact of immunogenicity and inform strategies to mitigate any identified risks.

References

A Comparative Guide to Advanced Analytical Methods for ADC Characterization and Validation

Author: BenchChem Technical Support Team. Date: November 2025

The multifaceted nature of Antibody-Drug Conjugates (ADCs), which merge a monoclonal antibody's specificity with a small molecule's cytotoxic potency via a chemical linker, presents considerable analytical challenges. For researchers, scientists, and drug development professionals, the rigorous characterization and validation of these complex biotherapeutics are paramount to ensuring their safety and efficacy. This guide provides an objective comparison of advanced analytical methods for key ADC quality attributes, supported by experimental data and detailed protocols.

Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences an ADC's therapeutic window.[1] An optimal DAR is crucial, as a low ratio may diminish potency, while a high ratio can lead to toxicity and poor pharmacokinetics.[2] It is essential to determine not only the average DAR but also the distribution of different drug-loaded species.[1]

Comparison of Analytical Methods for DAR Determination

Method Principle Advantages Limitations Typical Throughput
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. The addition of drug-payloads increases the protein's hydrophobicity.Robust, reproducible, and widely used for cysteine-linked ADCs.[3] Good for monitoring lot-to-lot consistency.May not be suitable for all ADC platforms. Peak identification can be ambiguous.[4]Moderate
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) Separates light and heavy chains under denaturing conditions, followed by mass determination.Provides accurate mass information for individual chains, allowing for precise DAR calculation and identification of conjugation sites.Denaturing conditions may not be representative of the native state. Potential for bias towards either light or heavy chains can influence the average DAR value.Moderate to Low
Intact Protein Mass Spectrometry (Intact MS) Measures the molecular weight of the intact ADC, allowing for the determination of the number of conjugated drugs.Provides a rapid assessment of the average DAR and the distribution of drug-loaded species under non-denaturing conditions.Resolution may be insufficient for heterogeneous ADCs with multiple conjugation sites or complex drug linkers.High
UV-Vis Spectroscopy Calculates DAR based on the absorbance of the protein and the cytotoxic drug at different wavelengths.Quick and simple method for estimating the average DAR.Less accurate than other methods and provides no information on drug load distribution.High
Experimental Protocol: DAR Determination by HIC-HPLC

This protocol outlines a general method for determining the average DAR and the distribution of drug-loaded species in an ADC sample using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Analysis: Inject 20 µL of the prepared sample.

  • Data Processing: Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4). The relative percentage of each species is calculated from the peak area. The average DAR is calculated as the weighted average of the different species.

Aggregation and Fragmentation Analysis

The conjugation process, often involving hydrophobic drugs, can increase the propensity for ADC aggregation. Aggregates are a critical quality attribute as they can impact potency and immunogenicity. Fragmentation can also occur, leading to loss of function.

Comparison of Analytical Methods for Aggregation and Fragmentation

Method Principle Advantages Limitations Typical Throughput
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.The industry standard for analyzing protein aggregation and fragmentation under native conditions. Robust and highly reproducible.Potential for non-specific interactions between the analyte and the column matrix. May not resolve all species.Moderate
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Separates proteins based on their molecular weight under denaturing conditions.High-resolution technique that serves as a valuable orthogonal method to SEC. Requires minimal sample volume.Denaturing conditions may not reflect the native state of aggregates.Moderate
Experimental Protocol: Aggregation Analysis by SEC-HPLC

This protocol provides a general method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.

Materials:

  • ADC sample

  • Mobile Phase: A suitable buffer for maintaining the native structure of the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase. If necessary, filter the sample through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

    • Run Time: Approximately 15-20 minutes.

  • Analysis: Inject 10-20 µL of the prepared sample.

  • Data Processing: Identify and integrate the peak areas for aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak). Calculate the percentage of each species by dividing their respective peak areas by the total peak area.

Charge Variant Analysis

The conjugation of charged drugs or linkers, as well as post-translational modifications of the antibody, can lead to charge heterogeneity. Monitoring charge variants is crucial as they can affect the stability and biological activity of the ADC.

Comparison of Analytical Methods for Charge Variants

Method Principle Advantages Limitations Typical Throughput
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.High-resolution method for quantifying acidic and basic variants.Method development can be complex. The high salt concentrations used for elution may alter protein structure.Moderate
Capillary Isoelectric Focusing (cIEF) Separates molecules based on their isoelectric point (pI) in a pH gradient.High-resolution technique that provides accurate pI values. Requires small sample volumes.Can be sensitive to sample matrix effects.Moderate
Free Drug and Related Impurities

The presence of unconjugated cytotoxic drugs is a critical safety concern due to their high potency. Analytical methods must be sensitive enough to detect and quantify trace levels of these impurities.

Comparison of Analytical Methods for Free Drug Analysis

Method Principle Advantages Limitations Typical Throughput
Reversed-Phase HPLC (RP-HPLC) Separates small molecules based on their hydrophobicity.The most widely used technique for the separation and quantification of free cytotoxic drugs. Offers excellent precision, sensitivity, and selectivity.Requires protein precipitation or extraction, which can be a source of variability.Moderate
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass identification capabilities of MS.Highly specific and sensitive method for identifying and quantifying free drugs and their metabolites.Matrix effects can suppress or enhance the signal, affecting quantification.Moderate to Low

Visualizing ADC Characterization Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a synthesized ADC and the orthogonal relationship between primary analytical techniques.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_function Functional Characterization cluster_release Lot Release & Stability ADC_Prep ADC Preparation DAR_Analysis DAR Analysis (HIC, RP-LC-MS) ADC_Prep->DAR_Analysis Assess Drug Load Aggregation Aggregation & Fragmentation (SEC, CE-SDS) ADC_Prep->Aggregation Assess Purity Charge_Variants Charge Variants (IEX, cIEF) ADC_Prep->Charge_Variants Assess Heterogeneity Free_Drug Free Drug Analysis (RP-HPLC, LC-MS) ADC_Prep->Free_Drug Assess Impurities Binding_Assay Antigen Binding Assay (ELISA, SPR) DAR_Analysis->Binding_Assay Aggregation->Binding_Assay Charge_Variants->Binding_Assay Cytotoxicity In Vitro Cytotoxicity Assay Binding_Assay->Cytotoxicity Confirm Biological Activity QC_Testing QC Lot Release Testing Cytotoxicity->QC_Testing Define Potency Orthogonal_Methods cluster_cqa Critical Quality Attribute cluster_primary Primary Method cluster_orthogonal Orthogonal Method CQA Aggregation DAR Charge Variants Primary SEC HIC IEX CQA:f0->Primary:f0 CQA:f1->Primary:f1 CQA:f2->Primary:f2 Orthogonal CE-SDS RP-LC-MS cIEF Primary:f0->Orthogonal:f0 Confirmation Primary:f1->Orthogonal:f1 Confirmation Primary:f2->Orthogonal:f2 Confirmation

References

A Comparative Guide to Confirming the Drug-to-Antibody Ratio (DAR) for ADCs with Hydrazone Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for Antibody-Drug Conjugates (ADCs), as it profoundly influences their efficacy, safety, and pharmacokinetic profile.[1][][3][4] For ADCs synthesized using hydrazone linkers, such as those derived from m-PEG11-Hydrazide, which form a pH-sensitive bond, accurate and robust DAR determination is essential for ensuring product consistency and therapeutic performance. This guide provides a comparative overview of the primary analytical techniques used to characterize these complex biomolecules.

Hydrazone linkers are designed to be stable at physiological pH but cleave under the acidic conditions of endosomes and lysosomes to release the cytotoxic payload. The conjugation process often results in a heterogeneous mixture of ADC species with varying numbers of attached drug molecules. Therefore, methods that can resolve this heterogeneity are crucial.

Comparison of Key Analytical Techniques for DAR Determination

Several analytical methods are employed to determine the DAR of ADCs. The choice of technique depends on the specific characteristics of the ADC, the stage of development, and the level of detail required. The most common methods include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Table 1: Summary of Common DAR Determination Methods

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths (one for the antibody, one for the drug) to determine their respective concentrations based on the Beer-Lambert law.Average DAR only.Simple, rapid, and convenient for a quick estimation.Does not provide information on drug load distribution; less accurate than other methods; requires distinct absorbance maxima for the drug and antibody.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity. Species with more conjugated drugs are more hydrophobic and elute later.Average DAR and drug load distribution.Nondenaturing conditions maintain the ADC's native structure; provides distribution of different drug-loaded species.Typically incompatible with direct MS analysis due to high salt concentrations in the mobile phase.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions (organic solvents, low pH).Average DAR from analysis of separated light and heavy chains.Orthogonal method to HIC; mobile phase is compatible with MS.Denaturing conditions disrupt the native ADC structure, preventing analysis of the intact conjugate.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight of different ADC species.Average DAR, drug load distribution, and identification of species.Provides highly accurate mass measurements for unambiguous peak identification; can be coupled with LC methods.High heterogeneity can complicate spectra; requires specialized instrumentation and expertise.

Experimental Workflows and Protocols

Detailed and reproducible protocols are fundamental to accurate DAR determination. Below are generalized workflows and protocols for the key analytical techniques.

General Workflow for DAR Determination

The process of characterizing an ADC's DAR typically follows a structured workflow, starting from the purified ADC sample and leading to the final data analysis and reporting.

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting ADC_Sample Purified ADC Sample (this compound linked) UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC HIC ADC_Sample->HIC RP_HPLC RP-HPLC (Reduced) ADC_Sample->RP_HPLC LC_MS LC-MS ADC_Sample->LC_MS Avg_DAR Average DAR Calculation UV_Vis->Avg_DAR HIC->Avg_DAR Distribution Drug Load Distribution (HIC, MS) HIC->Distribution RP_HPLC->Avg_DAR LC_MS->Avg_DAR LC_MS->Distribution Report Final Report Avg_DAR->Report Distribution->Report

Caption: General experimental workflow for ADC DAR determination.

Protocol 1: Average DAR by UV/Vis Spectroscopy

This method is a straightforward approach to estimate the average DAR.

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker payload at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).

  • Sample Preparation: Prepare the ADC sample in a suitable, non-interfering buffer.

  • Spectrophotometer Measurement: Measure the absorbance (A) of the ADC sample at both 280 nm and λmax.

  • Calculation: Use the following simultaneous equations derived from the Beer-Lambert law to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

  • DAR Calculation: The average DAR is the ratio of the molar concentration of the drug to that of the antibody:

    • DAR = C_Drug / C_Ab

Protocol 2: DAR and Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC is the reference technique for analyzing cysteine-linked ADCs and is well-suited for other types where conjugation increases hydrophobicity.

HIC_Workflow start ADC Sample instrument HIC System (e.g., Agilent 1290 Infinity II Bio LC) start->instrument column HIC Column (e.g., TSKgel Butyl-NPR) instrument->column Inject mobile_phase Mobile Phase Gradient A: High Salt (e.g., 1.5M AmmSO4) B: Low Salt (Phosphate Buffer) instrument->mobile_phase Apply Gradient separation Separation by Hydrophobicity column->separation mobile_phase->separation detection UV Detection (280 nm) separation->detection Elution chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & DAR Calculation chromatogram->analysis result Avg. DAR & Distribution Profile analysis->result

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.